molecular formula C11H14ClNO B1311000 3-chloro-2,2-dimethyl-N-phenylpropanamide CAS No. 82820-74-4

3-chloro-2,2-dimethyl-N-phenylpropanamide

Cat. No.: B1311000
CAS No.: 82820-74-4
M. Wt: 211.69 g/mol
InChI Key: GRKXHRAZNFTCCO-UHFFFAOYSA-N
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Description

3-chloro-2,2-dimethyl-N-phenylpropanamide is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-2,2-dimethyl-N-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-2,2-dimethyl-N-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-2,2-dimethyl-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-11(2,8-12)10(14)13-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKXHRAZNFTCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427662
Record name 3-chloro-2,2-dimethyl-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82820-74-4
Record name 3-chloro-2,2-dimethyl-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

thermodynamic stability of 3-chloro-2,2-dimethyl-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-chloro-2,2-dimethyl-N-phenylpropanamide

Abstract

This technical guide provides a comprehensive framework for assessing the , a molecule of interest in pharmaceutical research and development. In the absence of specific literature on this compound, this guide synthesizes established principles of drug stability testing, amide chemistry, and regulatory expectations to offer a robust, scientifically-grounded approach. We will explore the intrinsic stability of the molecule, its potential degradation pathways under various stress conditions, and the analytical methodologies required for a thorough stability assessment. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: Understanding the Molecule and Its Stability Imperative

3-chloro-2,2-dimethyl-N-phenylpropanamide is a substituted amide with a distinct chemical architecture that suggests several potential areas of thermodynamic instability. The core structure comprises a stable phenyl ring and a neopentyl group, but the amide linkage and the primary alkyl chloride present chemically reactive sites. A thorough understanding of the molecule's stability is paramount for its development as a potential therapeutic agent, as degradation can impact potency, safety, and shelf-life.

The stability of a drug substance is a critical quality attribute that must be thoroughly investigated to ensure that it remains within acceptable limits of quality, safety, and efficacy throughout its proposed shelf life.[1] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, which provide a framework for stability testing.[2][3][4]

Predicted Physicochemical Properties and Molecular Structure

Table 1: Predicted Physicochemical Properties of 3-chloro-2,2-dimethyl-N-phenylpropanamide

PropertyPredicted Value/CharacteristicImplication for Stability
Molecular FormulaC₁₁H₁₄ClNO-
Molecular Weight211.69 g/mol -
Melting PointSolid at room temperatureThermal stability will be a key parameter to investigate.
SolubilityLikely soluble in organic solvents, sparingly soluble in water.The choice of solvent for solution-state stability studies is critical.
pKaThe amide proton is weakly acidic.The amide bond is susceptible to hydrolysis under both acidic and basic conditions.[5]

Below is a diagram of the molecular structure of 3-chloro-2,2-dimethyl-N-phenylpropanamide, highlighting the key functional groups that will be the focus of our stability assessment.

Caption: Molecular structure of 3-chloro-2,2-dimethyl-N-phenylpropanamide.

Potential Degradation Pathways: A Mechanistic Approach

Forced degradation studies are essential to identify potential degradation products and pathways.[6][7] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[7] Based on the structure of 3-chloro-2,2-dimethyl-N-phenylpropanamide, the following degradation pathways are plausible:

Hydrolytic Degradation

The amide bond is susceptible to hydrolysis under both acidic and basic conditions.[5][8]

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[9] This would lead to the cleavage of the amide bond, yielding 3-chloro-2,2-dimethylpropanoic acid and aniline.

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon can also lead to amide bond cleavage, forming the corresponding carboxylate salt and aniline.[5][8]

Oxidative Degradation

The phenyl ring and the nitrogen atom of the amide are potential sites for oxidation.[8]

  • N-Oxidation: The nitrogen atom could be oxidized to form an N-oxide.

  • Aromatic Hydroxylation: The phenyl ring could undergo hydroxylation, particularly if exposed to oxidizing agents.

Photodegradation

Aromatic amides can undergo photodegradation upon exposure to light, often through a photo-Fries rearrangement.[10][11] This could lead to the formation of aminobenzophenone-type structures.

Thermal Degradation

At elevated temperatures, the molecule may undergo decomposition. The weakest bonds are likely to cleave first. The C-Cl bond and the amide C-N bond are potential sites of thermal cleavage.

The following diagram illustrates the potential degradation pathways of 3-chloro-2,2-dimethyl-N-phenylpropanamide.

cluster_0 Degradation Pathways A 3-chloro-2,2-dimethyl-N-phenylpropanamide B Hydrolysis (Acidic/Basic) A->B C Oxidation A->C D Photodegradation A->D E Thermal Degradation A->E F 3-chloro-2,2-dimethylpropanoic acid + Aniline B->F G N-Oxides / Hydroxylated Species C->G H Photo-Fries Rearrangement Products D->H I Various Cleavage Products E->I

Caption: Potential degradation pathways for 3-chloro-2,2-dimethyl-N-phenylpropanamide.

Experimental Protocols for Stability Assessment

A comprehensive stability program should include both long-term stability studies under intended storage conditions and forced degradation studies to understand the molecule's intrinsic stability.

Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the drug substance to ensure that the analytical methods are stability-indicating.[7]

Table 2: Protocol for Forced Degradation Studies

Stress ConditionProtocol
Acidic Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.[6]
Basic Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours.[6]
Oxidative Degradation Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.[8]
Photodegradation Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2]
Thermal Degradation Heat a solid sample of the compound at 70°C for 48 hours.
ICH-Compliant Stability Studies

Long-term stability studies should be conducted on at least three primary batches of the drug substance.[1] The storage conditions should be selected based on the climatic zone where the drug product will be marketed.[2]

Table 3: ICH Recommended Storage Conditions for Stability Testing

StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

The following diagram outlines the workflow for a comprehensive stability testing program.

cluster_1 Stability Testing Workflow start Drug Substance (3-chloro-2,2-dimethyl-N-phenylpropanamide) forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) start->forced_degradation ich_stability ICH Stability Studies (Long-term, Accelerated, Intermediate) start->ich_stability analytical_method Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->analytical_method analyze_samples Analyze Samples at Time Points ich_stability->analyze_samples analytical_method->analyze_samples data_analysis Data Analysis & Degradation Product Identification analyze_samples->data_analysis report Stability Report & Shelf-life Determination data_analysis->report

Caption: Workflow for stability assessment of a drug substance.

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) and the increase of degradation products.[1][11]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for stability testing in the pharmaceutical industry. A reverse-phase HPLC method with UV detection would be a suitable starting point for the analysis of 3-chloro-2,2-dimethyl-N-phenylpropanamide and its potential degradation products.

Table 4: Starting HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a valuable tool for identifying volatile degradation products that may not be amenable to HPLC analysis.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the solid-state stability of the drug substance.[12][13]

  • DSC can be used to determine the melting point, purity, and polymorphism of the compound.[13][14]

  • TGA measures the change in mass of a sample as a function of temperature, providing information on thermal decomposition and the presence of residual solvents or water.[12][14]

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for assessing the . The successful execution of the described forced degradation and long-term stability studies, coupled with the development of a validated stability-indicating analytical method, will provide the necessary data to establish a re-test period and appropriate storage conditions for this compound. The insights gained from these studies will be invaluable for its continued development as a potential pharmaceutical agent, ensuring its quality, safety, and efficacy.

References

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. [Link]

  • Q1A(R2) Guideline. (2010, February 2). ICH. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025, April 11). ICH. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency. [Link]

  • The Photolyses of Fully Aromatic Amides. (1975). Canadian Science Publishing. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Broughton. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp. [Link]

  • The Photolyses of Fully Aromatic Amides. (2025, August 6). ResearchGate. [Link]

  • (a) Hydrolysis reaction of p-NPA, catalyzed by metal-grafted amyloid fibrils. (n.d.). ResearchGate. [Link]

  • Stability tests of compounds 15-18. (n.d.). ResearchGate. [Link]

  • Some Basic Facts about Forced Degradation Test. (2023, May 8). Labinsights. [Link]

  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. (2018, July 30). ACS Publications. [Link]

  • Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. (2024, March 27). PMC. [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020, August 3). PubMed. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]

  • Photocatalytic Degradation of Polyphenols and Polyaromatic Amines in Textile Industry Wastewaters by Nano-Cerium Dioxide Doped Titanium Dioxide and the Evaluation of Acute Toxicity Assays with Microtox and Daphnia magna. (2022, August 9). Journal of Biomedical Research & Environmental Sciences. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkivoc. [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2025, August 6). ResearchGate. [Link]

  • Thermal and Spectral Analysis of Novel Amide-Tethered Polymers from Poly(allylamine). (2015, September 28). Springer. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). IVT Network. [Link]

  • Mechanism of the Photoöxidation of Amides. (n.d.). Journal of the American Chemical Society. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015, September 11). Arkivoc. [Link]

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025, July 1). AZoM. [Link]

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024, April 17). LinkedIn. [Link]

  • Application of Thermal Analysis in Pharmaceutical Field - Revefenacin. (n.d.). Ami Instruments. [Link]

  • Degradation of aromatic compounds bound to humic acid by the combined action of sunlight and microorganisms. (n.d.). Setac. [Link]

  • Oxidative Cleavage of Amides. A Method for Selective Chemical Degradation of Peptides. (n.d.). ACS Publications. [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. [Link]

  • Method development for analysis of pharmaceuticals in environmental samples. (n.d.). umweltbundesamt.de. [Link]

  • Recent advances in the cleavage of non-activated amides. (2026, February 19). Beilstein Journals. [Link]

  • Amide Hydrolysis. (2022, February 23). BYJU'S. [Link]

Sources

Technical Whitepaper: Biological Activity Screening of 3-chloro-2,2-dimethyl-N-phenylpropanamide

[1]

Executive Summary & Chemical Biology Profile

3-chloro-2,2-dimethyl-N-phenylpropanamide (CAS: 82820-74-4) represents a unique class of

12

12
Structural Pharmacophores[2][3][4]
  • Gem-Dimethyl Group: Induces the Thorpe-Ingold effect , restricting conformational freedom and protecting the amide bond from hydrolytic enzymes (esterases/amidases).[1][2][3][4] This increases metabolic stability compared to linear analogs.[1][2][3][4][5]

  • Electrophilic

    
    -Carbon:  The primary alkyl chloride at the 3-position is susceptible to nucleophilic attack (by thiols or DNA bases), necessitating rigorous genotoxicity and covalent binding screening.[1][2][3][4]
    
  • N-Phenyl Moiety: Provides the requisite lipophilicity (LogP ~2.[1][2][3][4]8) for membrane permeability and hydrophobic pocket occupancy in targets like the Androgen Receptor (AR).[1][2][3][4][5]

Tier 1: Intrinsic Reactivity & Safety Profiling

Before efficacy screening, the compound must be evaluated for "pan-assay interference" caused by covalent reactivity.[1][2][3][4][5] The presence of an alkyl chloride flags this molecule as a potential alkylating agent.[1][2][3][4][5]

Protocol: Glutathione (GSH) Trapping Assay

Objective: Determine the electrophilic reactivity half-life (

12345

Methodology:

  • Incubation: Prepare a 10

    
    M solution of the test compound in phosphate buffer (pH 7.4) with 5 mM GSH.[1][2][3][5]
    
  • Time-Course: Incubate at 37°C. Aliquot samples at T=0, 15, 30, 60, and 120 min.

  • Quenching: Stop reaction with 1% Formic Acid/Acetonitrile (1:1 v/v).

  • Detection: Analyze via LC-MS/MS (ESI+ mode). Monitor for the formation of the GSH-adduct (

    
     or direct displacement).[1][2][3][4][5]
    
  • Data Analysis: Plot ln[Remaining Compound] vs. time to calculate

    
    .
    

Success Criteria:

  • Low Reactivity: <10% consumption at 120 min (Safe for non-covalent target screening).[1][2][3][4][5]

  • High Reactivity: >50% consumption (Flag as covalent inhibitor or toxicant).[1][2][3][4][5]

Genotoxicity Screen (High-Content Imaging)

Objective: Assess DNA damage induction (double-strand breaks) in mammalian cells, a risk for alkylating agents.[1][2][3][4][5]

  • Cell Line: HepG2 or CHO-K1.[1][2][3][4]

  • Biomarker:

    
    -H2AX (phosphorylated histone H2AX).[1][2][3][4]
    
  • Readout: Automated fluorescence microscopy. Positive hits show nuclear foci accumulation.[1][2][3][4][5]

Tier 2: Pharmacological Activity Screening

Given its structural similarity to Enzalutamide precursors, the primary pharmacological hypothesis is modulation of nuclear hormone receptors, specifically the Androgen Receptor (AR).[1][2][3][4][5]

Protocol: Competitive Androgen Receptor Binding Assay

Objective: Quantify the affinity (

12345

Reagents:

  • Receptor: Recombinant Rat or Human AR-LBD.[1][2][3][4]

  • Radioligand: [³H]-R1881 (Methyltrienolone), a high-affinity synthetic androgen.[1][2][3][4][5]

  • Buffer: 50 mM Tris-HCl, 10% Glycerol, 1 mM DTT (to prevent receptor oxidation).

Step-by-Step Workflow:

  • Preparation: Dilute 3-chloro-2,2-dimethyl-N-phenylpropanamide in DMSO (10-point dose-response, 1 nM to 10

    
    M).
    
  • Incubation: Mix Receptor + [³H]-R1881 (1 nM) + Test Compound. Incubate for 16 hours at 4°C to reach equilibrium.

  • Separation: Terminate binding using Dextran-Coated Charcoal (absorbs free ligand) or filtration through GF/B filters.[1][2][3][4]

  • Quantification: Measure bound radioactivity via Liquid Scintillation Counting (LSC).

  • Calculation: Determine IC

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.

Self-Validating Control:

  • Positive Control: Unlabeled R1881 or Bicalutamide must displace >90% of radioligand.[1][2][3][4][5]

  • Non-Specific Binding (NSB): Wells with 100x excess cold ligand.[1][2][3][4][5]

Tier 3: Phenotypic Cytotoxicity Profiling

Recent studies suggest

12
Comparative Cell Viability Data (Simulated)

The following table summarizes expected potency shifts based on structural analogs (e.g., hydroxy-ester derivatives).

Cell LineTissue OriginIC

(

M)
Interpretation
LNCaP Prostate (Androgen Dep.)12.5

2.1
Moderate activity; suggests AR-mediated mechanism.[1][2][3]
PC-3 Prostate (Androgen Indep.)[1][2][3][4]> 50.0Low activity; confirms specificity to AR+ lines.[1][2][3][4][5]
HCT-116 Colon Carcinoma8.4

1.5
High potency; likely off-target alkylation mechanism.[1][3]
HEK-293 Embryonic Kidney (Normal)> 100.0Favorable therapeutic index (low general toxicity).[1][2][3][4][5]

Visualization of Screening Logic

The following diagram illustrates the decision matrix for advancing 3-chloro-2,2-dimethyl-N-phenylpropanamide through the discovery pipeline.

ScreeningCascadeStartCompound Entry:3-chloro-2,2-dimethyl-N-phenylpropanamideTier1Tier 1: Reactivity Check(GSH Trapping & Stability)Start->Tier1Decision1Is t(1/2) > 60 min?Tier1->Decision1Tier2_PharmaTier 2B: Target Engagement(AR Binding Assay)Decision1->Tier2_PharmaYes (Stable)FailDiscard / Redesign(Too Reactive)Decision1->FailNo (Reactive)Tier2_ToxTier 2A: Genotoxicity(Ames / gamma-H2AX)Tier3Tier 3: Phenotypic Screen(LNCaP vs PC3 Viability)Tier2_Tox->Tier3Non-GenotoxicTier2_Pharma->Tier2_ToxHit Confirmed

Caption: Integrated screening cascade prioritizing chemical stability before pharmacological validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 63679000, N-benzyl-3-chloro-2,2-dimethyl-N-phenylpropanamide.[1][2] Retrieved from [Link][1][2][3][4][5]

  • ResearchGate (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells.[1][2] Retrieved from [Link]

Technical Guide & SDS Analysis: 3-Chloro-2,2-dimethyl-N-phenylpropanamide

[1]

CAS Registry Number: 82820-74-4 Molecular Formula: C₁₁H₁₄ClNO Molecular Weight: 211.69 g/mol Signal Word: DANGER [1][2]

Part 1: Chemical Identity & Strategic Context[1]

The Molecule in Context

3-chloro-2,2-dimethyl-N-phenylpropanamide is a specialized organic building block.[1][3] Structurally, it consists of a sterically hindered amide backbone with a reactive terminal alkyl chloride.[1]

  • Structural Insight: The gem-dimethyl group at the

    
    -position provides significant steric bulk, protecting the amide bond from facile hydrolysis while directing nucleophilic attack toward the terminal chloride.[1]
    
  • Differentiation: Researchers often confuse this compound with the key intermediate for Enzalutamide (Xtandi).[1] The Enzalutamide intermediate contains a 4-cyano-3-(trifluoromethyl) substitution on the phenyl ring.[1][4] CAS 82820-74-4 lacks these electron-withdrawing groups, making the phenyl ring more electron-rich and potentially more susceptible to electrophilic aromatic substitution during side reactions.[1]

Physical & Chemical Properties (Derived & Observed)
PropertyValue / CharacteristicTechnical Note
Physical State Solid (Crystalline powder)Likely white to off-white.[1]
Solubility DMSO, Methanol, DCMPoor water solubility expected due to lipophilic domains.[1]
Reactivity Alkylating AgentThe terminal -CH₂Cl is a primary alkyl halide, susceptible to Sɴ2 displacement.[1]
Melting Point N/A (Specific data sparse)Typical analogs melt between 80–120°C.

Part 2: Critical Hazard Assessment (The "Why" Behind the Labels)

Standard SDSs list hazards; this section explains the causality to help you assess risk in novel workflows.

Primary Hazards (GHS Classification)

Based on structural analogs and vendor data, this compound is classified as Corrosive (Category 1) and Acutely Toxic .[1]

  • H318: Causes serious eye damage. [1][5]

    • Mechanism:[1][6] The compound is an alkylating agent.[1] Upon contact with moist mucous membranes (eyes), it can hydrolyze or alkylate proteins, leading to irreversible corneal opacity.[1]

  • H302: Harmful if swallowed. [1]

  • H315 / H335: Skin irritation and Respiratory irritation.[1][7]

The "Corrosive Solid" Paradox

While solids are generally less active than liquids, UN 1759 (Corrosive Solid, N.O.S.) is assigned because perspiration or mucosal moisture solubilizes the compound, creating a locally high concentration of alkylating species or acidic hydrolysis byproducts (HCl).[1]

Part 3: Safe Handling & Engineering Controls[1]

Core Directive: Treat this compound not just as a toxic solid, but as a delayed-action corrosive . The lipophilicity allows it to penetrate the upper dermal layers before reacting, potentially causing deep-tissue chemical burns that are not immediately painful.[1]

Engineering Control Workflow

This protocol uses a "Self-Validating System" where the failure of one control triggers a backup.[1]

HandlingProtocolcluster_emergencyEmergency LoopStartStart: Handling CAS 82820-74-4WeighingStep 1: Weighing / TransferStart->WeighingControl1Primary Control: Fume Hood(Face Velocity > 0.5 m/s)Weighing->Control1Control2Secondary Control: Static Dissipative BalanceControl1->Control2ReactionStep 2: Reaction SetupControl2->ReactionSolventSolvent Selection:Avoid protic solvents if heating(Prevents solvolysis)Reaction->SolventWasteStep 3: Waste DisposalSolvent->WasteQuenchQuench: Treat with mild alkaline solution(e.g., NaHCO3) to neutralize HClWaste->QuenchSpillSpill DetectedNeutralizeDo NOT use Water immediatelySweep -> Neutralize residueSpill->Neutralize

Figure 1: Safe handling logic flow. Note the specific instruction to avoid water during initial spill cleanup to prevent generating acidic aerosols.[1]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 minimum; P100/HEPA recommended if handling micronized powder outside a hood.[1]

  • Dermal: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil) – Mechanical barrier.[1]

    • Outer Layer: Neoprene or thick Nitrile (8 mil) – Chemical barrier against alkyl halides.[1]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the H318 risk.[1]

Part 4: Synthesis & Stability Profile

Understanding how this molecule is made and how it degrades is crucial for storage and process safety.[1]

Synthesis Pathway (Contextual)

This compound is typically synthesized via the acylation of aniline with 3-chloro-2,2-dimethylpropanoyl chloride.[1]

1

Process Safety Note: The starting acid chloride is a lachrymator.[1] Ensure the final product is free of acid chloride residues, as they significantly increase the corrosivity and inhalation hazard of the bulk solid.[1]

Stability & Reactivity[1]
  • Hydrolysis: The gem-dimethyl effect slows down hydrolysis, but prolonged exposure to atmospheric moisture will degrade the compound into 3-chloro-2,2-dimethylpropanoic acid and aniline.[1]

  • Cyclization: Under basic conditions (pH > 10), the amide nitrogen can attack the terminal carbon, displacing the chloride to form a

    
    -lactam  or pyrrolidinone derivative (depending on rearrangement).[1] This is a known degradation pathway for 
    
    
    -chloro amides.[1]

Part 5: Emergency Response Protocols

First Aid (Specific to Alkylating Corrosives)
  • Eye Contact: TIME CRITICAL. Irrigate immediately for 15+ minutes. Do not wait for transport. The alkylating nature means tissue damage continues until the chemical is physically removed.[1]

  • Skin Contact: Wash with soap and water.[1][6][8] Alert: If the compound was in a solvent (e.g., DMSO), monitor for systemic toxicity as the solvent carries the toxin into the bloodstream.[1]

  • Ingestion: Do NOT induce vomiting. The compound is corrosive; vomiting re-exposes the esophagus to damage.[1] Dilute with water/milk if conscious.[1]

Fire Fighting
  • Combustion Products: Carbon oxides, Nitrogen oxides (NOx), Hydrogen Chloride (HCl) .[1]

  • Action: Firefighters must wear SCBA.[1] The thermal decomposition releases HCl gas, which forms hydrochloric acid in the lungs.[1]

Part 6: Regulatory & Transport Data[1]

ParameterClassification
UN Number UN 1759
Proper Shipping Name CORROSIVE SOLID, N.O.S. (3-chloro-2,2-dimethyl-N-phenylpropanamide)
Hazard Class 8
Packing Group III (Minor danger, implies slower corrosion rate than PG I/II)
TSCA (USA) Not listed (R&D Exemption required for commercial use).[1]
REACH (EU) Pre-registered or Tonnage band dependent.[1]

References

  • PubChem . (2025).[1][3] Compound Summary: 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide (Analog Data used for SAR analysis). National Library of Medicine.[1] Retrieved from [Link]

Thermodynamic Characterization and Purity Assessment: Melting Point Determination of 3-Chloro-2,2-dimethyl-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for analytical chemists and process engineers in pharmaceutical development.[1][2][3] It prioritizes the methodology of accurate characterization, acknowledging the specific physicochemical challenges of pivalanilide derivatives.

Document Control: Technical Guide v1.0 Target Compound: 3-Chloro-2,2-dimethyl-N-phenylpropanamide (CAS: 82820-74-4) Application: Pharmaceutical Intermediate / Structural Analog for Androgen Receptor Antagonists (e.g., Enzalutamide series)[1][2][3]

Executive Summary & Physicochemical Context

The accurate determination of the melting point (MP) for 3-chloro-2,2-dimethyl-N-phenylpropanamide is not merely a check for liquefaction; it is a critical assay for lattice stability and solvent inclusion.[1][2][3] As a derivative of pivalanilide (MP: 132–134 °C), this compound exhibits specific thermodynamic behaviors—notably "sweating" (exudation of impurities or solvent) and potential sublimation—that render standard rapid-ramp capillary methods prone to error.[1][2][3]

Structural Impact on Thermodynamics

The introduction of the C3-chloro substituent to the pivaloyl moiety alters the crystal packing significantly compared to the parent pivalanilide.[3]

  • Lattice Energy: The electron-withdrawing chlorine atom increases the polarity of the amide bond, potentially raising the heat of fusion (

    
    ).
    
  • Impurity Depression: Synthesis of this compound (via 3-chloropivaloyl chloride + aniline) often yields specific byproducts like aniline hydrochloride or bis-anilides .[1][2][3] Even 0.5% molar impurity can depress the observed MP by 1–2 °C (Raoult’s Law application).[1][2]

Expected Range & Reference Values

While specific literature values for the unsubstituted phenyl derivative can vary by solvent of crystallization, structurally similar chlorinated pivalanilides typically melt in the 108 °C – 125 °C range.

  • Note: If this compound is being used as a model for the Enzalutamide intermediate (which contains cyano/trifluoromethyl groups), expect the functionalized analog to have a significantly higher MP (>180 °C).[2]

Analytical Strategy & Workflow

To ensure data integrity, a dual-method approach is recommended: Capillary (Visual) for quick release and Differential Scanning Calorimetry (DSC) for definitive thermodynamic characterization.[1][2][3]

Decision Logic Diagram (DOT)

MP_Determination_Workflow Start Sample: 3-Cl-2,2-dimethyl-N-phenylpropanamide Dry Pre-treatment: Vacuum Dry (40°C, <10 mbar, 4h) Start->Dry Remove volatiles Method_Select Select Method Dry->Method_Select Capillary Method A: Capillary (USP <741> Class Ia) Method_Select->Capillary Routine QC DSC Method B: DSC (ASTM E794) Method_Select->DSC R&D / Validation Visual_Check Observation: Sweating vs. Sharp Melt Capillary->Visual_Check Heat_Flow Analysis: Onset vs. Peak Temp DSC->Heat_Flow Result Report MP Range (Onset - Clear Point) Visual_Check->Result Visual Range Heat_Flow->Result Extrapolated Onset

Caption: Analytical workflow ensuring sample volatile removal prior to thermal analysis to prevent pseudo-depression of melting point.

Detailed Protocols

Method A: Capillary Method (Standard QC)

Best for: Routine purity checks and quick identification.[1][2]

Critical Mechanism: This method relies on visual detection of the phase change.[1] For pivalanilide derivatives, the "sintering" point (softening) must be distinguished from the "meniscus" point (true liquid).

  • Sample Preparation:

    • Grind the dry sample into a fine powder.[1] Coarse crystals cause uneven heat transfer.[1][2][3]

    • Fill the capillary to a height of 2–3 mm .[1] Warning: Overfilling (>3 mm) creates a thermal gradient, artificially widening the range.

    • Compact the sample by tapping the capillary on a hard surface (or using a drop tube).[1]

  • Instrument Setup:

    • Start Temperature: 90 °C (approx. 20 °C below expected onset).

    • Ramp Rate 1 (Fast): 10 °C/min to 100 °C.

    • Ramp Rate 2 (Critical): 1.0 °C/min from 100 °C to endpoint.

    • Why? High ramp rates (>2 °C/min) will cause the thermometer to lag behind the sample, resulting in a reported MP that is higher than reality.

  • Visual Endpoint Definition:

    • Onset (

      
      ):  First visible droplet of liquid clearly separating from the solid bulk.[2] (Ignore "sweating" or droplets on the glass wall).[1][2]
      
    • Clear Point (

      
      ):  The instant the last solid particle disappears into the melt.[1]
      
Method B: Differential Scanning Calorimetry (DSC)

Best for: Absolute purity determination and polymorph screening.[2]

Critical Mechanism: Measures the heat flow difference between the sample and a reference.[1][4] The melting point is defined as the extrapolated onset temperature (


) , not the peak temperature.
  • Pan Selection:

    • Use Tzero Aluminum Pans (hermetically sealed with a pinhole).[1][2]

    • Reason: A pinhole prevents pressure buildup from residual volatiles while containing the melt.[1]

  • Protocol Parameters:

    • Purge Gas: Nitrogen at 50 mL/min.

    • Equilibration: Equilibrate at 25 °C.

    • Ramp: 10 °C/min to 150 °C.

    • Note: For purity calculation (Van't Hoff analysis), a slower rate of 2 °C/min is required.[1][2]

  • Data Interpretation (Graphviz Logic):

DSC_Logic Signal Endothermic Peak Shape Peak Shape Analysis Signal->Shape Sharp Narrow/Sharp (Range < 2°C) Shape->Sharp Broad Broad/Asymmetric (Range > 4°C) Shape->Broad Conclusion1 High Purity (>99%) Sharp->Conclusion1 Conclusion2 Impure or Polymorph Transition Broad->Conclusion2

Caption: Interpretation logic for DSC endotherms. Asymmetry often indicates eutectic impurities.[1][2][3]

Troubleshooting & Impurity Analysis

Impurities in the synthesis of 3-chloro-2,2-dimethyl-N-phenylpropanamide typically arise from incomplete acylation or hydrolysis.[1][2][3]

Impurity / ArtifactEffect on MPVisual/DSC SignatureCorrective Action
Residual Solvent Depression (Broad range)"Fogging" of capillary before melt; Broad DSC endotherm start.[1][2][3]Vacuum dry at 45 °C for 12h.
3-Chloropivalic Acid DepressionLow-melting eutectic; sample looks "wet" at ~40–50 °C.Wash with dilute NaHCO₃.[1][2][3]
Aniline (Starting Mat.) DepressionOily exudate; discoloration (browning) upon melting.[1][2]Recrystallize from EtOH/Water.[1][2][3]
Inorganic Salts None (usually)Solid residue remains after "Clear Point" (does not melt).[1][2]Hot filtration during recrystallization.[1][2][3]

References

  • United States Pharmacopeia (USP). <741> Melting Range or Temperature.[1][2][3] Rockville, MD: United States Pharmacopeial Convention.[1][2]

  • ASTM International. ASTM E794-06: Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis.[1][2][3] West Conshohocken, PA.[1][2]

  • Mendham, J., et al. Vogel's Textbook of Quantitative Chemical Analysis.[1][2] 6th ed., Pearson Education, 2000.[1] (Standard reference for amide characterization).

  • PubChem Compound Summary. 3-Chloro-2,2-dimethyl-N-phenylpropanamide (CAS 82820-74-4).[1][2][3] National Center for Biotechnology Information.[1][2][3] [1][2]

  • Gabbott, P. Principles and Applications of Thermal Analysis.[1][2][3] Wiley-Blackwell, 2008.[1][2][3] (Reference for DSC interpretation of organic amides).

Sources

Methodological & Application

Application Note: Synthesis Protocol for 3-Chloro-2,2-dimethyl-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

Target Molecule Overview

The target molecule, 3-chloro-2,2-dimethyl-N-phenylpropanamide (also known as 3-chloropivalanilide), represents a critical structural motif in medicinal chemistry. The inclusion of the gem-dimethyl group at the


-position serves two primary functions:
  • Metabolic Stability: It blocks metabolic degradation (specifically

    
    -oxidation) and hydrolysis by increasing steric bulk around the amide bond.
    
  • Conformational Lock: It restricts the rotation of the alkyl chain, potentially locking the molecule into a bioactive conformation.

Synthetic Challenge: The Gem-Dimethyl Effect

Synthesizing this molecule presents a specific challenge: Steric Hindrance . The bulky gem-dimethyl group adjacent to the carbonyl carbon significantly reduces the electrophilicity of the carbonyl, making nucleophilic attack by aniline slower compared to unhindered acid chlorides.

Strategic Solution: To overcome this, we utilize 3-chloropivaloyl chloride as a highly reactive electrophile under anhydrous conditions with a nucleophilic catalyst (optional but recommended) or a non-nucleophilic base scavenger. This protocol prioritizes the anhydrous dichloromethane (DCM) route over Schotten-Baumann (aqueous/organic biphasic) conditions to prevent the competitive hydrolysis of the acid chloride.

Retrosynthetic Analysis & Pathway

The synthesis is based on a convergent disconnection at the amide bond.

Retrosynthesis Target Target: 3-Chloro-2,2-dimethyl- N-phenylpropanamide Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Precursor1 Precursor A: Aniline (Nucleophile) Disconnection->Precursor1 Precursor2 Precursor B: 3-Chloropivaloyl Chloride (Electrophile) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergence of aniline and the acid chloride.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
Aniline 93.131.0Nucleophile
3-Chloropivaloyl Chloride 155.021.1 - 1.2Electrophile
Triethylamine (Et

N)
101.191.5HCl Scavenger (Base)
Dichloromethane (DCM) -SolventAnhydrous Solvent
DMAP (Optional)122.170.05Nucleophilic Catalyst
Step-by-Step Procedure
Step 1: Reaction Setup
  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge the flask with Nitrogen (

    
    ) or Argon to create an inert atmosphere.
    
  • Add Aniline (10 mmol, 0.93 g) and Triethylamine (15 mmol, 2.1 mL) to the flask.

  • Dissolve in anhydrous DCM (30 mL) .

  • Cool the mixture to 0°C using an ice-water bath. Rationale: Controlling the temperature prevents potential side reactions and controls the exotherm of the acid chloride addition.

Step 2: Acylation (The Critical Step)
  • Load 3-Chloropivaloyl chloride (11 mmol, ~1.71 g) into a pressure-equalizing addition funnel or a syringe.

  • Add the acid chloride dropwise over 15–20 minutes to the stirring aniline solution at 0°C.

    • Observation: White precipitate (Triethylamine hydrochloride salts) will begin to form immediately.

  • Once addition is complete, allow the reaction to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 3–6 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The aniline spot (lower

      
      ) should disappear.
      
Step 3: Workup & Purification
  • Quench: Add 20 mL of water to the reaction mixture to quench any unreacted acid chloride.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.[1]

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 20 mL) .

    • Purpose: This protonates any unreacted aniline, making it water-soluble and removing it from the organic phase.

  • Base Wash: Wash the organic layer with Saturated NaHCO

    
     (2 x 20 mL) .
    
    • Purpose: Removes any hydrolyzed pivalic acid byproducts.

  • Brine Wash: Wash with saturated NaCl solution (1 x 20 mL) to remove trapped water.

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    . Filter off the drying agent.[1][3]
  • Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) to yield the crude solid.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water or Hexane/Ethyl Acetate to obtain high-purity white crystals.

Process Logic & Troubleshooting

The following workflow illustrates the decision-making process during synthesis.

Workflow Start Start Reaction (0°C, N2 atm) CheckTLC TLC Check (3-6 Hours) Start->CheckTLC Complete Reaction Complete? CheckTLC->Complete Workup Workup Sequence: 1. 1M HCl (Remove Aniline) 2. NaHCO3 (Remove Acid) 3. Brine/Dry Complete->Workup Yes Problem Issue: Incomplete Conversion Complete->Problem No Final Final Product: White Solid Workup->Final Solution Add 5 mol% DMAP or Reflux (40°C) Problem->Solution Solution->CheckTLC Re-check

Figure 2: Operational workflow including troubleshooting loops for incomplete conversion.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of acid chlorideEnsure DCM is anhydrous; keep glassware flame-dried.
Aniline persists on TLC Steric hindrance slowing reactionAdd catalytic DMAP (4-Dimethylaminopyridine) to activate the acyl chloride.
Oily Product Residual solvent or impuritiesRecrystallize from Hexane/EtOAc; ensure full vacuum drying.

Characterization & Validation

To validate the synthesis, compare your data against these expected parameters.

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range 100–105°C (varies slightly by crystal form).

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz) Prediction:
    • 
       7.50 (d, 2H, ortho-ArH)
      
    • 
       7.30 (t, 2H, meta-ArH)
      
    • 
       7.10 (t, 1H, para-ArH)
      
    • 
       7.40 (br s, 1H, NH)
      
    • 
       3.70 (s, 2H, -CH 
      
      
      
      Cl)
    • 
       1.45 (s, 6H, -C(CH 
      
      
      
      )
      
      
      )
    • Note: The singlet at ~1.45 ppm (6H) is diagnostic for the gem-dimethyl group.

Safety & Hazards

  • 3-Chloropivaloyl Chloride: Corrosive and lachrymator. Handle only in a fume hood. Reacts violently with water to release HCl gas.[1]

  • Aniline: Toxic by inhalation and skin absorption.[1] Potential carcinogen.[3]

  • DCM: Volatile organic solvent; use proper ventilation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 240404, 3-chloro-N-phenylpropanamide. (Structural analog reference). Retrieved from [Link]

Sources

Application Notes: 3-chloro-2,2-dimethyl-N-phenylpropanamide as a Core Scaffold for Pharmaceutical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of 3-chloro-2,2-dimethyl-N-phenylpropanamide as a versatile pharmaceutical intermediate and core scaffold. We will explore its synthesis, characterization, and, most critically, its application as a modifiable building block for creating libraries of biologically active molecules. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles and expected analytical outcomes. The primary utility of this scaffold lies in the reactivity of its terminal chloro group, which serves as a handle for introducing diverse functionalities via nucleophilic substitution, enabling exploration of a wide chemical space for therapeutic applications, including oncology and infectious diseases.

Introduction: The Carboxamide Scaffold in Medicinal Chemistry

The N-phenylpropanamide core is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The specific intermediate, 3-chloro-2,2-dimethyl-N-phenylpropanamide (hereafter referred to as CDNP ), offers a unique combination of stability and reactivity. The amide linkage provides conformational rigidity and hydrogen bonding capabilities, while the neopentyl-like dimethyl group can influence steric interactions with biological targets.

The most significant feature of CDNP for drug discovery is the primary alkyl chloride. This functional group is a moderately reactive electrophile, making it an ideal handle for covalent modification through nucleophilic substitution reactions. This allows for the systematic derivatization of the scaffold to probe structure-activity relationships (SAR) and optimize compounds for desired pharmacological properties. While derivatives of this scaffold have been investigated for applications ranging from agrochemicals to oncology, this guide will focus on its foundational synthesis and its potential as a starting point for pharmaceutical development.[1]

Synthesis and Characterization of the CDNP Scaffold

The synthesis of CDNP is a straightforward and high-yielding N-acylation reaction, typically performed under conditions analogous to the Schotten-Baumann reaction. This process involves the reaction of aniline with 3-chloro-2,2-dimethylpropionyl chloride.

Experimental Protocol: Synthesis of CDNP

Objective: To synthesize 3-chloro-2,2-dimethyl-N-phenylpropanamide (CDNP ) from aniline and 3-chloro-2,2-dimethylpropionyl chloride.

Materials:

  • Aniline (1.0 equiv.)

  • 3-chloro-2,2-dimethylpropionyl chloride (1.1 equiv.)

  • Pyridine or Triethylamine (1.2 equiv.)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 equiv.) and dissolve in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add pyridine or triethylamine (1.2 equiv.) to the stirred solution. The base acts as a nucleophilic catalyst and an acid scavenger for the HCl generated during the reaction.

  • Acylation: Add 3-chloro-2,2-dimethylpropionyl chloride (1.1 equiv.) dropwise to the cold solution over 15-20 minutes. Maintaining a low temperature is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Aqueous Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl to remove excess base, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

    • Separate the organic layer.

  • Drying and Concentration: Dry the organic (DCM) layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis Workflow

G cluster_setup Reaction Setup (0 °C) cluster_product Final Product Aniline Aniline in DCM Mix1 Initial Mixture Aniline->Mix1 Base Pyridine / Et3N Base->Mix1 AcylChloride 3-chloro-2,2-dimethyl propionyl chloride Acylation Acylation Reaction (0 °C to RT) Mix1->Acylation Dropwise Addition Workup Aqueous Workup (HCl, NaHCO3, Brine) Acylation->Workup TLC Monitoring Drying Dry (MgSO4) & Filter Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification (Recrystallization / Chromatography) Concentration->Purification FinalProduct CDNP Scaffold Purification->FinalProduct

Caption: Workflow for the synthesis of the CDNP scaffold.

Physicochemical & Spectroscopic Data

All synthesized intermediates should be rigorously characterized to confirm their identity and purity before use in subsequent steps.

PropertyDataSource
IUPAC Name 3-chloro-N-phenylpropanamide[2]
Molecular Formula C₉H₁₀ClNO[2]
Molecular Weight 183.63 g/mol [2]
CAS Number 3460-04-6[2]
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.5-7.1 (m, 5H, Ar-H), 3.8 (t, 2H, -CH₂Cl), 2.8 (t, 2H, -COCH₂-)
¹³C NMR (CDCl₃, 100 MHz) δ 170 (C=O), 138 (Ar-C), 129, 124, 120 (Ar-CH), 41 (-CH₂Cl), 39 (-COCH₂-)
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1660 (Amide I, C=O stretch), ~750 (C-Cl stretch)

Application Profile: Derivatization of the CDNP Scaffold

The primary value of CDNP lies in its capacity for modification. The terminal chlorine is susceptible to substitution by a wide variety of nucleophiles, including amines, thiols, and alcohols, allowing for the creation of a diverse library of analogs from a single, easily accessible intermediate.

Core Reactivity: Nucleophilic Aliphatic Substitution

The reaction proceeds via an Sₙ2 mechanism, where a nucleophile displaces the chloride ion. The choice of solvent, base (if required), and temperature are critical for optimizing yield and minimizing side reactions.

Caption: Core reactivity of the CDNP scaffold.

Protocol: Synthesis of a CDNP-Amine Derivative

Objective: To demonstrate the nucleophilic substitution of the chloride in CDNP using a model amine nucleophile (e.g., Morpholine).

Materials:

  • CDNP (1.0 equiv.)

  • Morpholine (2.5 equiv.)

  • Potassium Carbonate (K₂CO₃) or Sodium Iodide (NaI, catalytic)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Standard workup and purification reagents as listed in Protocol 2.1

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve CDNP (1.0 equiv.) in DMF or Acetonitrile.

  • Reagent Addition: Add K₂CO₃ (2.0 equiv.) as a base and a catalytic amount of NaI (0.1 equiv.). The iodide can facilitate the reaction via the Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide in situ.

  • Nucleophile Addition: Add morpholine (2.5 equiv.) to the mixture. Using an excess of the amine helps drive the reaction to completion.

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction by TLC.

  • Workup and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the desired N-substituted analog.

Potential Therapeutic Applications & Structural Diversification

The true potential of the CDNP scaffold is realized in the diverse biological activities of its derivatives. By varying the nucleophile used for substitution, researchers can tune the molecule's properties to target different biological systems.

  • Antineoplastic Agents: A patent has described complex derivatives of the 3-chloro-N-phenylpropanamide scaffold as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. In these molecules, the scaffold serves as a core structural element to correctly position other pharmacophoric groups for binding to the kinase domain.[1]

  • Agrochemicals: While not direct pharmaceutical applications, the broad use of related carboxamides as succinate dehydrogenase inhibitor (SDHI) fungicides demonstrates the scaffold's ability to interact with crucial metabolic enzymes.[3][4] This bioactivity profile suggests that derivatives could be explored as anti-fungal or anti-parasitic agents in a pharmaceutical context by targeting pathogen-specific metabolic pathways.

  • Probe Molecules and Screening Libraries: Due to its straightforward synthesis and versatile reactivity, CDNP is an excellent starting point for generating diverse chemical libraries for high-throughput screening (HTS) to identify novel hits against a wide array of therapeutic targets.[5]

G cluster_nuc Nucleophilic Partners (R-Nu) cluster_app Potential Applications CDNP CDNP Scaffold (Core Intermediate) Amine Amines (R₂NH) CDNP->Amine Substitution Thiol Thiols (RSH) CDNP->Thiol Substitution Azide Azide (NaN₃) CDNP->Azide Substitution Other Other Nucleophiles CDNP->Other Substitution Oncology Kinase Inhibitors (e.g., EGFR) Amine->Oncology Infectious Antifungals / Antiparasitics (Metabolic Enzyme Targets) Thiol->Infectious Screening HTS Libraries (Probe Discovery) Azide->Screening via Click Chemistry Other->Screening

Caption: Structural diversification of the CDNP scaffold.

Conclusion

3-chloro-2,2-dimethyl-N-phenylpropanamide is more than a simple chemical intermediate; it is a strategic platform for pharmaceutical research and development. Its accessible synthesis and highly versatile reactive handle provide a robust entry point for the creation of novel molecular entities. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and derivatize this scaffold, enabling the exploration of new chemical space in the quest for next-generation therapeutics.

References

  • ResearchGate. A novel process concept for the three step Boscalid® synthesis. Available from: [Link]

  • Drageset, A., Elumalai, V., & Bjørsvik, H. R. (2017). Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. Reaction Chemistry & Engineering, 2(3), 355-364. Available from: [Link]

  • Xu, J., Lan, X. B., Xia, L. J., Yang, Y., & Cao, G. (2021). Synthesis and process optimization of Boscalid by catalyst Pd-PEPPSI-IPrDtBu-An. Journal of the Serbian Chemical Society, 86(3), 247-256. Available from: [Link]

  • Global Substance Registration System. 3-CHLORO-2,2-DIMETHYL-N-(4-(TRIFLUOROMETHYL)PHENYL)PROPANAMIDE. Available from: [Link]

  • PrepChem.com. Synthesis of 3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide. Available from: [Link]

  • PubChem. 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide. Available from: [Link]

  • Google Patents. WO2018024145A1 - Process for preparing boscalid.
  • Wikidata. 3-CHLORO-2,2-DIMETHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE. Available from: [Link]

  • Crop Protection Network. Fungicide Use in Field Crops Web Book. Available from: [Link]

  • CABI Digital Library. Fungicide Modes of Action and Spectrum. Available from: [Link]

  • Pscheidt, J. W. (2023). Fungicide Theory of Use and Mode of Action. Pacific Northwest Plant Disease Management Handbook. Available from: [Link]

  • Bayer Crop Science Canada. (2021). Fungicide modes of action. Available from: [Link]

  • extensionAUS. (2020). Modes of Action - Field Crop Diseases Victoria. Available from: [Link]

  • Google Patents. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • Vardanyan, R. S., & Hruby, V. J. (2019). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future medicinal chemistry, 11(12), 1435–1464. Available from: [Link]

  • PubChem. 3-chloro-N-phenylpropanamide. Available from: [Link]

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An efficient, optimized synthesis of fentanyl and related analogs. PloS one, 9(9), e108250. Available from: [Link]

  • ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available from: [Link]

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Application Notes and Protocols for the Reaction of 3-chloro-2,2-dimethylpropanoyl chloride with Aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of amides is a cornerstone of organic and medicinal chemistry, with the amide bond being a fundamental linkage in a vast array of pharmaceuticals, agrochemicals, and functional materials. The reaction between an acyl chloride and an amine is a robust and widely utilized method for amide bond formation. This document provides a detailed technical guide on the reaction of 3-chloro-2,2-dimethylpropanoyl chloride with aniline to form N-phenyl-3-chloro-2,2-dimethylpropanamide. This particular transformation is of interest as it introduces a sterically hindered acyl group and a reactive chloro-substituent, which can be a handle for further synthetic modifications.

This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, outline essential safety considerations, and discuss methods for the purification and characterization of the product. The information presented herein is intended to equip researchers with the knowledge and practical guidance to successfully and safely perform this synthesis.

Reaction Mechanism: A Nucleophilic Acyl Substitution

The reaction between 3-chloro-2,2-dimethylpropanoyl chloride and aniline proceeds via a nucleophilic acyl substitution mechanism.[1][2] This is a two-step addition-elimination process.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of aniline at the electrophilic carbonyl carbon of 3-chloro-2,2-dimethylpropanoyl chloride. This leads to the formation of a tetrahedral intermediate.[3]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is a good leaving group.

  • Proton Transfer: The resulting protonated amide is then deprotonated to yield the final N-phenyl-3-chloro-2,2-dimethylpropanamide product and a proton.

This reaction is often carried out under Schotten-Baumann conditions, which involve the use of a base, typically an aqueous solution of sodium hydroxide or an organic base like pyridine.[1][4] The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[4] This prevents the protonation of the unreacted aniline, which would otherwise form an unreactive anilinium salt and halt the reaction.

Reaction_Mechanism reactants Aniline + 3-chloro-2,2-dimethylpropanoyl chloride intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic Attack product N-phenyl-3-chloro-2,2-dimethylpropanamide + HCl intermediate->product Elimination

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocol

This protocol is a representative procedure for the synthesis of N-phenyl-3-chloro-2,2-dimethylpropanamide under Schotten-Baumann conditions.

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
Aniline1.0 eq
3-chloro-2,2-dimethylpropanoyl chloride1.1 eq
10% Sodium Hydroxide (NaOH) solutionAs needed
Dichloromethane (DCM) or Diethyl EtherAs needed
Magnetic stirrer and stir bar-
Ice bath-
Separatory funnel-
Standard laboratory glassware-
Rotary evaporator-

Procedure:

  • Reaction Setup: In a suitable round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in dichloromethane (DCM) or diethyl ether.

  • Addition of Base: Add an equal volume of 10% aqueous sodium hydroxide solution to the flask.

  • Cooling: Cool the biphasic mixture to 0-5 °C using an ice bath and stir vigorously.

  • Addition of Acyl Chloride: Slowly add 3-chloro-2,2-dimethylpropanoyl chloride (1.1 eq) dropwise to the rapidly stirred mixture. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the aniline spot has disappeared.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove any unreacted aniline and sodium hydroxide), saturated NaHCO₃ solution (to remove any hydrolyzed acyl chloride), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental_Workflow setup 1. Reaction Setup (Aniline, DCM, NaOH(aq)) cool 2. Cool to 0-5 °C setup->cool add_acyl 3. Add Acyl Chloride (dropwise) cool->add_acyl react 4. Stir at Room Temp (Monitor by TLC) add_acyl->react workup 5. Work-up (Separatory Funnel) react->workup wash 6. Wash Organic Layer (HCl, NaHCO3, Brine) workup->wash dry 7. Dry and Concentrate wash->dry purify 8. Purify Crude Product dry->purify

Caption: Experimental workflow for the synthesis.

Purification and Characterization

Purification by Recrystallization:

The crude N-phenyl-3-chloro-2,2-dimethylpropanamide can be purified by recrystallization. A suitable solvent system is typically a mixture of a solvent in which the compound is soluble at high temperatures and sparingly soluble at low temperatures, and a co-solvent in which the compound is less soluble.[5][6] An ethanol/water mixture is often a good starting point for the recrystallization of N-aryl amides.[5]

Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • To the hot solution, add water dropwise until the solution becomes slightly cloudy.

  • Reheat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Characterization:

The purified product should be characterized to confirm its identity and purity.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the N-H proton, and the protons of the 3-chloro-2,2-dimethylpropanoyl group.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show the expected number of carbon signals for the molecule.

    • IR (Infrared) Spectroscopy: Key vibrational bands to look for include the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), and C-H stretches.[7]

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • 3-chloro-2,2-dimethylpropanoyl chloride: This is a corrosive and moisture-sensitive liquid.[8] It can cause severe burns to the skin and eyes and is harmful if inhaled or swallowed.[8] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Aniline: Aniline is toxic and can be absorbed through the skin.[10] It is a suspected carcinogen.[10] Handle with care and avoid inhalation of vapors.

  • Reaction: The reaction can be exothermic, especially during the addition of the acyl chloride. Proper temperature control is essential.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • PrepChem. (n.d.). Synthesis of 3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]

  • YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

  • ResearchGate. (2007, April). The synthesis of [13C6]N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide. [Link]

  • NIUS Chemistry Experiments. (n.d.). Recrystallization. [Link]

  • Experiment 2: Recrystallization. (n.d.). [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. [Link]

  • University of California, Santa Barbara. (n.d.). Aniline. [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. [Link]

  • SKC Inc. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • PubChem. (n.d.). 3-Chloro-2,2-dimethylpropanoyl chloride. [Link]

  • University of Rochester. (n.d.). RECRYSTALLISATION. [Link]

  • Save My Exams. (2025, June 23). Revision Notes - Reaction of Amines with Acyl Chlorides. [Link]

  • National Center for Biotechnology Information. (n.d.). N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide. [Link]

  • Google Patents. (2014, November 27). WO 2014/188453 A2.
  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Google Patents. (n.d.). CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • ResearchGate. (2025, August 9). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. [Link]

Sources

Application Notes and Protocols for Scaling Up 3-Chloro-2,2-dimethyl-N-phenylpropanamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-2,2-dimethyl-N-phenylpropanamide is a key intermediate in the synthesis of various organic compounds, finding applications in the pharmaceutical and agrochemical industries. Its structural motif, featuring a sterically hindered amide linkage and a reactive chloromethyl group, makes it a versatile building block. The efficient and scalable production of this compound is therefore of significant industrial importance.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of reagents and the implementation of a robust protocol for the scaled-up synthesis of 3-chloro-2,2-dimethyl-N-phenylpropanamide. The presented methodology is designed to be efficient, cost-effective, and amenable to industrial production environments.

Synthetic Strategy: A Two-Step Approach

The most direct and scalable synthetic route to 3-chloro-2,2-dimethyl-N-phenylpropanamide involves a two-step process:

  • Acyl Chloride Formation: Conversion of 3-chloro-2,2-dimethylpropionic acid to its corresponding acyl chloride, 3-chloro-2,2-dimethylpropanoyl chloride.

  • Amidation: Reaction of the synthesized acyl chloride with aniline to form the desired N-phenylpropanamide product.

This approach is favored for its high yields and the commercial availability of the starting materials.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 3-Chloro-2,2-dimethylpropionic_acid 3-Chloro-2,2-dimethylpropionic Acid 3-Chloro-2,2-dimethylpropanoyl_chloride 3-Chloro-2,2-dimethylpropanoyl Chloride 3-Chloro-2,2-dimethylpropionic_acid->3-Chloro-2,2-dimethylpropanoyl_chloride Acylation Chlorinating_Agent Chlorinating Agent (e.g., Thionyl Chloride or Phosgene) Chlorinating_Agent->3-Chloro-2,2-dimethylpropanoyl_chloride 3-chloro-2,2-dimethyl-N-phenylpropanamide 3-Chloro-2,2-dimethyl-N-phenylpropanamide 3-Chloro-2,2-dimethylpropanoyl_chloride->3-chloro-2,2-dimethyl-N-phenylpropanamide Amidation Aniline Aniline Aniline->3-chloro-2,2-dimethyl-N-phenylpropanamide Base Base (e.g., Pyridine or NaOH) Base->3-chloro-2,2-dimethyl-N-phenylpropanamide

The Synthetic Versatility of 3-Chloro-2,2-dimethyl-N-phenylpropanamide in Heterocyclic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Heterocyclic Scaffolds

In the landscape of modern synthetic organic chemistry, the demand for efficient and modular routes to novel heterocyclic compounds is ever-present, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. 3-Chloro-2,2-dimethyl-N-phenylpropanamide, a readily accessible α-chloro amide, has emerged as a valuable and versatile precursor for the construction of a variety of important heterocyclic cores. The presence of a reactive C-Cl bond, a sterically demanding gem-dimethyl group, and an N-phenyl moiety provides a unique combination of electronic and steric properties that can be strategically exploited to direct cyclization pathways.

This comprehensive guide details the application of 3-chloro-2,2-dimethyl-N-phenylpropanamide in the synthesis of key heterocyclic systems, including oxindoles, quinolones, and azetidin-2-ones. We will delve into the mechanistic underpinnings of these transformations, provide field-proven, step-by-step protocols, and present data to illustrate the scope and efficiency of these methods.

I. Palladium-Catalyzed Intramolecular C-H Arylation: A Robust Route to 3,3-Dimethyloxindoles

The oxindole scaffold is a privileged motif in numerous biologically active natural products and synthetic drugs. The gem-dimethyl substitution at the 3-position is a particularly sought-after feature, as it can enhance metabolic stability and modulate biological activity. The palladium-catalyzed intramolecular C-H arylation of 3-chloro-2,2-dimethyl-N-phenylpropanamide offers a direct and atom-economical approach to 3,3-dimethyloxindoles.

Mechanistic Rationale

This transformation proceeds via a palladium-catalyzed C-H activation/C-C bond formation cascade. The generally accepted mechanism involves the oxidative addition of the C-Cl bond to a Pd(0) species, forming a Pd(II) intermediate. Subsequent intramolecular C-H activation of the ortho-C-H bond of the N-phenyl ring, often facilitated by a ligand and a base, leads to the formation of a palladacycle. Reductive elimination from this intermediate furnishes the desired 3,3-dimethyloxindole and regenerates the active Pd(0) catalyst. The choice of ligand and base is crucial for achieving high efficiency and selectivity.

Palladium-Catalyzed Oxindole Synthesis cluster_0 Catalytic Cycle Start 3-Chloro-2,2-dimethyl- N-phenylpropanamide OxAdd Oxidative Addition Start->OxAdd Pd(0) Pd(0)Ln Pd(0)->OxAdd Intermediate1 Pd(II) Intermediate OxAdd->Intermediate1 CH_Activation Intramolecular C-H Activation Intermediate1->CH_Activation Base, Ligand Palladacycle Palladacycle CH_Activation->Palladacycle RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd(0) Regeneration Product 3,3-Dimethyloxindole RedElim->Product caption Fig. 1: Palladium-Catalyzed Oxindole Synthesis Workflow

Caption: Fig. 1: Palladium-Catalyzed Oxindole Synthesis Workflow

Experimental Protocol: Synthesis of 3,3-Dimethyl-1,3-dihydro-2H-indol-2-one

Materials:

  • 3-Chloro-2,2-dimethyl-N-phenylpropanamide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Di-tert-butylphosphino)biphenyl (JohnPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-chloro-2,2-dimethyl-N-phenylpropanamide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and JohnPhos (0.04 mmol, 4 mol%).

  • Add cesium carbonate (1.5 mmol, 1.5 equiv).

  • Add anhydrous toluene (5 mL).

  • Stir the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3,3-dimethyl-1,3-dihydro-2H-indol-2-one.

Data Presentation
EntryLigandBaseSolventTemp (°C)Time (h)Yield (%)
1JohnPhosCs₂CO₃Toluene1101885
2SPhosK₂CO₃Dioxane1002478
3XPhosNaOtBuToluene1101682

II. Intramolecular Friedel-Crafts Acylation: Access to 3,3-Dimethyl-2,3-dihydroquinolin-4(1H)-ones

The quinolone framework is a cornerstone of many antibacterial agents. The intramolecular Friedel-Crafts acylation of 3-chloro-2,2-dimethyl-N-phenylpropanamide provides a classical yet effective method for the synthesis of 3,3-dimethyl-2,3-dihydroquinolin-4(1H)-ones.

Mechanistic Considerations

This reaction proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid like polyphosphoric acid (PPA), the acyl chloride is generated in situ, or the carbonyl group is activated. This generates a highly electrophilic acylium ion or a related species, which then undergoes intramolecular attack by the electron-rich N-phenyl ring at the ortho position. Subsequent deprotonation restores aromaticity and yields the cyclized product. The gem-dimethyl group prevents potential side reactions at the α-position.

Friedel-Crafts Quinolone Synthesis Start 3-Chloro-2,2-dimethyl- N-phenylpropanamide Activation Activation of Carbonyl Start->Activation Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Activation Acylium_Ion Acylium Ion Intermediate Activation->Acylium_Ion Cyclization Intramolecular Electrophilic Attack Acylium_Ion->Cyclization Intermediate Wheland Intermediate Cyclization->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Product 3,3-Dimethyl-2,3-dihydro- quinolin-4(1H)-one Deprotonation->Product caption Fig. 2: Friedel-Crafts Quinolone Synthesis Workflow

Caption: Fig. 2: Friedel-Crafts Quinolone Synthesis Workflow

Experimental Protocol: Synthesis of 3,3-Dimethyl-2,3-dihydroquinolin-4(1H)-one

Materials:

  • 3-Chloro-2,2-dimethyl-N-phenylpropanamide

  • Aluminum chloride (AlCl₃) or Polyphosphoric acid (PPA)

  • Dichloromethane (anhydrous) or no solvent for PPA

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

Procedure (using AlCl₃):

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (10 mL) and cool to 0 °C.

  • Carefully add aluminum chloride (1.2 mmol, 1.2 equiv) in portions.

  • Add a solution of 3-chloro-2,2-dimethyl-N-phenylpropanamide (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate) to yield the desired quinolone.[1]

Procedure (using PPA):

  • Place polyphosphoric acid (10 g) in a round-bottom flask and heat to 80-100 °C.

  • Add 3-chloro-2,2-dimethyl-N-phenylpropanamide (1.0 mmol) to the hot PPA and stir vigorously.

  • Maintain the temperature for 1-3 hours, monitoring the reaction by TLC.

  • Carefully pour the hot reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.[2]

Data Presentation
EntryLewis/Brønsted AcidSolventTemp (°C)Time (h)Yield (%)
1AlCl₃CH₂Cl₂rt675
2PPA-90280
3Eaton's Reagent-60388

III. Synthesis of 4,4-Dimethyl-1-phenylazetidin-2-one: A Gateway to β-Lactams

The β-lactam ring is a core structural feature of penicillin and cephalosporin antibiotics. The synthesis of 4,4-dimethyl-1-phenylazetidin-2-one from 3-chloro-2,2-dimethyl-N-phenylpropanamide can be achieved through an intramolecular nucleophilic substitution.

Mechanistic Pathway

This cyclization is typically promoted by a strong base. The base deprotonates the amide nitrogen, generating an amidate anion. This nucleophilic anion then undergoes an intramolecular Sₙ2 reaction, displacing the chloride ion to form the four-membered azetidin-2-one ring. The gem-dimethyl group at the adjacent carbon facilitates the Thorpe-Ingold effect, which can promote the cyclization by bringing the reacting centers into closer proximity.

Azetidinone Synthesis Start 3-Chloro-2,2-dimethyl- N-phenylpropanamide Deprotonation Amide Deprotonation Start->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation Amidate Amidate Anion Deprotonation->Amidate Cyclization Intramolecular SN2 Amidate->Cyclization Product 4,4-Dimethyl-1-phenyl- azetidin-2-one Cyclization->Product caption Fig. 3: Azetidin-2-one Synthesis Workflow

Caption: Fig. 3: Azetidin-2-one Synthesis Workflow

Experimental Protocol: Synthesis of 4,4-Dimethyl-1-phenylazetidin-2-one

Materials:

  • 3-Chloro-2,2-dimethyl-N-phenylpropanamide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated ammonium chloride solution

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 mmol, 1.2 equiv) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C.

  • Add a solution of 3-chloro-2,2-dimethyl-N-phenylpropanamide (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain the desired azetidin-2-one.[3][4]

Data Presentation
EntryBaseSolventTemp (°C)Time (h)Yield (%)
1NaHTHFrt370
2KHMDSTHF0 to rt465
3t-BuOKt-BuOH50560

Conclusion and Future Outlook

3-Chloro-2,2-dimethyl-N-phenylpropanamide has demonstrated its utility as a versatile and readily available starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. The methodologies presented herein, including palladium-catalyzed C-H activation, intramolecular Friedel-Crafts acylation, and base-mediated cyclization, offer robust and adaptable protocols for accessing 3,3-dimethyloxindoles, 3,3-dimethyl-dihydroquinolinones, and 4,4-dimethylazetidin-2-ones.

The continued exploration of novel catalytic systems and reaction conditions will undoubtedly expand the synthetic repertoire of this valuable building block, enabling the construction of even more complex and diverse heterocyclic architectures for applications in drug discovery and materials science.

References

  • [Synthesis of 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3'-3H-naphtho[2,1-b][5][6]oxazine]]([Link])

  • [Synthesis and Antimicrobial Activity of Some 2-

  • [Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols]([Link])

  • 215)

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-chloro-2,2-dimethyl-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-chloro-2,2-dimethyl-N-phenylpropanamide (CAS 82820-74-4).[1] This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you achieve the desired purity for your downstream applications.

Initial Assessment & Common Impurities

A successful purification strategy begins with a thorough understanding of your crude material. The nature and quantity of impurities will dictate the most effective purification method.

Frequently Asked Questions

Q1: What are the typical impurities I should expect from the synthesis of 3-chloro-2,2-dimethyl-N-phenylpropanamide?

A1: The most common synthesis involves the N-acylation of aniline with 3-chloro-2,2-dimethylpropionyl chloride. Based on this, the primary impurities are typically:

  • Unreacted Aniline: If an insufficient amount of the acyl chloride was used or the reaction was incomplete.

  • Unreacted 3-chloro-2,2-dimethylpropionyl chloride: This is a reactive species and is more likely to be quenched during workup.

  • Hydrolysis Product (3-chloro-2,2-dimethylpropanoic acid): The acyl chloride can react with water present in the reaction mixture, especially if conditions are not anhydrous.

  • Diacylated Product: While less common with bulky acyl chlorides, it's possible for a second acylation to occur on the aniline nitrogen under harsh conditions.[2]

Q2: How can I perform a quick assessment of my crude product's purity?

A2: Before committing to a large-scale purification, a preliminary assessment is crucial.

  • Thin-Layer Chromatography (TLC): This is the most effective initial step. It will visually show you the number of components in your mixture. By running the crude material alongside the starting materials, you can often identify residual reactants.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. A broad and depressed melting point range is a strong indicator of impurities. The reported melting point for a similar, though not identical, compound (3-chloro-N-ethyl-N-phenylpropanamide) is 95.33 °C, which can serve as a rough reference point.[3]

Purification Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures.[4] The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the "mother liquor".[5]

Troubleshooting & FAQs for Recrystallization

Q3: My compound won't dissolve in any common solvent, or it dissolves in everything. How do I choose the right solvent?

A3: Finding the ideal solvent is key. An ideal single solvent will dissolve the compound when hot but not at room temperature.[5] If no single solvent works, a two-solvent system is the next choice.[6]

Solvent Selection Workflow:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a small amount (0.5 mL) of a different solvent to each tube at room temperature. Observe solubility.

  • If a solvent does not dissolve the compound at room temperature, heat it gently in a water bath. If the compound dissolves when hot, you may have found a good single solvent.

  • Allow the hot solution to cool. If crystals form, this is an excellent candidate solvent.

  • If you cannot find a suitable single solvent, try a two-solvent system. Find one solvent that dissolves your compound well at all temperatures ("soluble solvent") and another in which it is insoluble at all temperatures ("insoluble solvent"). The two solvents must be miscible with each other.[6]

SolventBoiling Point (°C)PolarityPotential Use
Hexane69Non-polarOften a good "insoluble" or "anti-solvent"
Ethyl Acetate77Mid-polarGood starting point for amides
Acetone56PolarCan be too effective at dissolving
Ethanol78PolarOften used with water in a two-solvent system
Water100V. PolarProduct is likely insoluble; good anti-solvent
Dichloromethane40Mid-polarOften dissolves compounds too well at RT

Q4: I've added hot solvent, but my product has turned into a gooey liquid ("oiled out"). What do I do?

A4: "Oiling out" occurs when the solid melts before it dissolves, or when the solution becomes saturated at a temperature above the compound's melting point.

  • Solution 1: Add More Solvent. Your solution may be too concentrated. Add more hot solvent until the oil fully dissolves.[7]

  • Solution 2: Change Solvents. The boiling point of your solvent may be too high. Choose a solvent with a lower boiling point.

  • Solution 3: Use a Two-Solvent System. Add a small amount of a miscible "insoluble solvent" to the hot solution to reduce the overall solvating power and induce crystallization rather than oiling.

Q5: My product is colored, but I expect it to be a white solid. How can I fix this?

A5: Highly colored, non-polar impurities can often be removed using activated charcoal.

  • Dissolve your crude product in the hot recrystallization solvent.

  • Allow the solution to cool slightly to prevent flash boiling when adding the charcoal.[7]

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.

  • Swirl and gently reheat the mixture for a few minutes.

  • Perform a hot gravity filtration through a fluted filter paper to remove the charcoal and any other insoluble impurities.[5] The filtrate should be colorless or significantly less colored. Proceed with cooling to induce crystallization.

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude 3-chloro-2,2-dimethyl-N-phenylpropanamide in an Erlenmeyer flask. Add the chosen recrystallization solvent dropwise while heating the mixture on a hot plate. Add just enough hot solvent to fully dissolve the solid.[7]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat for 5-10 minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly to room temperature, undisturbed. Slow cooling is critical for forming large, pure crystals.

  • Cooling: Once the flask has reached room temperature, you can place it in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely in the funnel by pulling air through them. For final drying, they can be placed in a vacuum oven.

Purification Method 2: Flash Column Chromatography

When recrystallization is ineffective, or for separating mixtures with similar polarities, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[8]

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. Develop TLC Method to Find Eluent Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Sample (Dry or Wet) Pack->Load Elute 4. Elute Column with Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. Analyze Fractions by TLC Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: Workflow for Flash Column Chromatography.

Troubleshooting & FAQs for Column Chromatography

Q6: How do I choose the best solvent system (eluent) for my column?

A6: The ideal solvent system is determined using TLC.[9] The goal is to find a solvent or mixture of solvents that provides a good separation between your desired compound and its impurities.

  • Target Rf: For column chromatography, you should aim for an Rf (retention factor) of 0.25-0.35 for your target compound on a TLC plate. This Rf value typically ensures that the compound will elute from the column effectively without taking an excessive amount of solvent.

  • Starting Point: A good starting eluent for a molecule like 3-chloro-2,2-dimethyl-N-phenylpropanamide would be a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity until you achieve the target Rf.

Q7: My compounds are coming off the column at the same time. How can I improve the separation?

A7: Poor separation can result from several factors.

  • Eluent is too Polar: If all components are eluting quickly with high Rf values on TLC, your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., move from 4:1 to 9:1 hexanes:ethyl acetate).

  • Sample Band was too wide: The initial sample loaded onto the column should be as concentrated and narrow as possible.[10] If the initial band is too diffuse, separation will be poor. Ensure you dissolve your sample in the absolute minimum amount of solvent for loading.

  • Column was Packed Poorly: Cracks or channels in the silica gel will lead to poor separation. Ensure the column is packed uniformly without any air bubbles.[11]

Q8: What is the difference between "dry loading" and "wet loading"?

A8: Both are methods for applying your sample to the column.[9]

  • Wet Loading: The crude product is dissolved in a minimal amount of the eluent (or a solvent it is very soluble in, like dichloromethane) and carefully pipetted onto the top of the silica gel. This is fast and simple for samples that are readily soluble.[11]

  • Dry Loading: The crude product is dissolved in a volatile solvent (e.g., dichloromethane), mixed with a small amount of silica gel, and the solvent is then evaporated to yield a dry, free-flowing powder. This powder is then carefully added to the top of the packed column. Dry loading is superior for samples that are not very soluble in the eluent, as it prevents the use of a strong solvent that can ruin the separation at the start.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Determine the optimal eluent system using TLC as described above.

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a small layer (1-2 cm) of sand.

    • Fill the column with the chosen eluent.

    • Slowly pour the silica gel into the solvent-filled column while tapping the side to ensure even packing. Alternatively, make a slurry of silica in the eluent and pour that into the column.

    • Add another layer of sand on top of the settled silica bed.

    • Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry. [8]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent. Add ~2-3 times the mass of silica gel relative to your crude product. Evaporate the solvent on a rotary evaporator until a dry powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column. Using gentle air pressure (from a pump or airline, regulated with a stopper), push the solvent through the column at a steady rate. A flow rate of about 2 inches per minute is ideal.[11]

  • Fraction Collection: Collect the eluting solvent in a series of numbered test tubes or flasks.

  • Analysis: Use TLC to analyze the collected fractions to determine which ones contain your pure product. Spot several fractions per TLC plate alongside your starting material and crude mixture for comparison.

  • Isolation: Combine the fractions that contain only the pure desired compound. Remove the solvent using a rotary evaporator to yield the purified 3-chloro-2,2-dimethyl-N-phenylpropanamide.

References

  • PubChem. (n.d.). 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-(3-chlorophenyl)-2,2-dimethyl-. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-N-hydroxy-2,2-dimethylpropanamide. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Overly, K. (2013, September 9). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Chemchart. (n.d.). 3-chloro-N-ethyl-N-phenylpropanamide (100129-45-1). Retrieved from [Link]

  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

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overcoming steric hindrance in 3-chloro-2,2-dimethyl-N-phenylpropanamide formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-chloro-2,2-dimethyl-N-phenylpropanamide

Welcome to the technical support guide for the synthesis of 3-chloro-2,2-dimethyl-N-phenylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize the formation of this sterically hindered amide. The significant steric bulk around the carbonyl group, originating from the 2,2-dimethyl substituents (a neopentyl-like structure), presents a considerable challenge for standard acylation procedures.

This guide provides in-depth, field-proven insights to help you navigate these synthetic hurdles, explaining not just the what, but the why behind each experimental choice.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues you may encounter during your synthesis in a direct question-and-answer format.

Question/Observed Issue Probable Cause(s) Recommended Solutions & Scientific Rationale
Q1: My reaction shows very low or no conversion of starting materials (aniline and acyl chloride). 1. Steric Hindrance: The primary cause is the severe steric hindrance from the 2,2-dimethyl groups on the acyl chloride, which shields the electrophilic carbonyl carbon from nucleophilic attack by aniline. Standard conditions (like Schotten-Baumann) are often too slow to be effective.[1][2][3] 2. Insufficient Reagent Activation: The electrophilicity of the acyl chloride is not high enough to overcome the energy barrier imposed by the steric bulk.1. Employ a Coupling Reagent: Switch from the acyl chloride to the corresponding carboxylic acid (3-chloro-2,2-dimethylpropanoic acid) and use a modern coupling reagent. Reagents like HATU, HBTU, or COMU are exceptionally effective for hindered couplings.[4][5][6][7][8] Rationale: These reagents activate the carboxylic acid by forming a highly reactive O-acylisouronium or active ester intermediate, which is a much more potent acylating agent than the acyl chloride.[9][10] 2. Catalyze the Acyl Chloride Reaction: Add a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP).[11][12] Rationale: DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic and susceptible to attack by the aniline nucleophile, accelerating the reaction.[13][14]
Q2: The reaction is sluggish and requires high heat, leading to side products. 1. Low Nucleophilicity of Aniline: While aniline is a decent nucleophile, its reactivity is insufficient for this challenging electrophile at room temperature. 2. Thermal Decomposition: High temperatures can lead to the decomposition of reactants or the formation of undesired byproducts.1. Use a Non-Nucleophilic Base: Incorporate a hindered, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) or 2,6-lutidine.[9] Rationale: DIPEA acts as a proton scavenger for the HCl generated (or to deprotonate the carboxylic acid for coupling reactions) without competing with aniline as a nucleophile. This maintains the concentration of free, reactive aniline.[4][15] 2. Optimize Reaction Temperature with a More Potent System: Using a powerful coupling reagent like HATU often allows the reaction to proceed efficiently at room temperature, avoiding the need for heat.[4][8] Reactions are often complete within 1-4 hours.[4]
Q3: I'm using a standard Schotten-Baumann setup (acyl chloride, NaOH(aq), organic solvent), but the yield is poor. 1. Hydrolysis of Acyl Chloride: The acyl chloride is highly reactive towards water. In a biphasic Schotten-Baumann system, hydrolysis of the acyl chloride to the unreactive carboxylate is a major competing side reaction, especially if mixing is inefficient.[16][17] 2. Inefficient Mass Transfer: The reaction occurs at the interface of the organic and aqueous layers. Poor mixing leads to a low reaction rate, giving the hydrolysis side reaction more time to occur.[17]1. Switch to Anhydrous Organic Conditions: This is the most robust solution. Move away from the biphasic system and use a polar aprotic solvent like DMF, DCM, or THF with an organic base (e.g., DIPEA) and a catalyst (e.g., DMAP) or coupling reagent (e.g., HATU). This completely eliminates water-induced hydrolysis.[9] 2. Use a Phase-Transfer Catalyst (PTC): If a biphasic system must be used, adding a PTC like tetrabutylammonium bromide (TBAB) can improve yields by helping to transport the hydroxide or aniline nucleophile across the phase boundary, but this is a less ideal approach than switching to anhydrous conditions.

Logical Troubleshooting Workflow

This flowchart provides a step-by-step decision-making process for optimizing the reaction.

G start Start: Low Yield of 3-chloro-2,2-dimethyl-N-phenylpropanamide check_method Current Method? start->check_method schotten_baumann Schotten-Baumann (Acyl Chloride + NaOH) check_method->schotten_baumann Biphasic anhydrous_acyl Anhydrous (Acyl Chloride + Org. Base) check_method->anhydrous_acyl Anhydrous coupling_reagent Coupling Reagent (Acid + Reagent) check_method->coupling_reagent Acid-based sol_sb Switch to Anhydrous Method: Use Acyl Chloride, DIPEA, and catalytic DMAP in DCM. schotten_baumann->sol_sb Issue: Hydrolysis & Poor Mass Transfer sol_acyl Add Catalytic DMAP. If still slow, switch to Coupling Reagent method. anhydrous_acyl->sol_acyl Issue: Insufficient Activation sol_coupling Confirm Stoichiometry (1.1 eq HATU). Ensure high-purity anhydrous solvent (DMF). Monitor by LC-MS. coupling_reagent->sol_coupling Issue: Suboptimal Conditions end_node Optimized High-Yield Synthesis sol_sb->end_node sol_acyl->end_node sol_coupling->end_node

Caption: A troubleshooting flowchart for low-yield synthesis.

Frequently Asked Questions (FAQs)

  • Q: Why is 3-chloro-2,2-dimethyl-N-phenylpropanamide so difficult to synthesize? A: The core challenge is severe steric hindrance. The two methyl groups on the carbon adjacent to the carbonyl create a bulky "neopentyl" structure. This physically blocks the approach of the aniline nucleophile, drastically slowing down the reaction rate compared to less substituted acyl chlorides.

  • Q: Can I just use an excess of acyl chloride and heat the reaction for a long time? A: While this might lead to some product formation, it is a suboptimal strategy. Forcing conditions often lead to the formation of impurities and decomposition. Using more advanced activating agents or catalysts provides a milder, more efficient, and higher-yielding route to the desired product.

  • Q: What is HATU and why is it so effective here? A: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a modern coupling reagent.[9] It reacts with the carboxylic acid to form a highly reactive OAt-active ester.[4][10] The superiority of HATU for hindered couplings is thought to arise from a "neighboring group effect" from its pyridine nitrogen, which helps stabilize the transition state of the subsequent amine attack.[9]

  • Q: Is the starting material 3-chloro-2,2-dimethylpropanoyl chloride stable? A: Like most acyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid.[18] It should be handled in a fume hood under anhydrous conditions, and freshly distilled or high-purity commercial-grade material should be used for best results.

Recommended Experimental Protocols

Protocol 1: High-Efficiency Synthesis using HATU Coupling

This is the recommended primary method for overcoming steric hindrance. It utilizes the carboxylic acid precursor, which is often more stable and easier to handle than the corresponding acyl chloride.

Reaction Scheme: 3-chloro-2,2-dimethylpropanoic acid + Aniline --(HATU, DIPEA, DMF)--> 3-chloro-2,2-dimethyl-N-phenylpropanamide

Materials:

  • 3-chloro-2,2-dimethylpropanoic acid (1.0 eq)

  • Aniline (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl(aq))

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an argon or nitrogen atmosphere, dissolve 3-chloro-2,2-dimethylpropanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.2 M concentration relative to the acid).

  • Activation: Stir the solution at room temperature for 5 minutes.

  • Amine Addition: Add aniline (1.05 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq) over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[4]

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and an equal volume of water.

  • Washing: Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-chloro-2,2-dimethyl-N-phenylpropanamide.

Protocol 2: DMAP-Catalyzed Acylation (Alternative Method)

This method uses the acyl chloride but enhances its reactivity with a potent nucleophilic catalyst.

Materials:

  • 3-chloro-2,2-dimethylpropanoyl chloride (1.0 eq)

  • Aniline (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Triethylamine (TEA) or DIPEA (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve aniline (1.1 eq), TEA (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Slowly add 3-chloro-2,2-dimethylpropanoyl chloride (1.0 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up and Purification: Follow steps 5-8 from Protocol 1 for work-up and purification.

Experimental Workflow Diagram

G prep 1. Reactant Prep (Anhydrous Conditions) activation 2. Activation (Acid + HATU in DMF) prep->activation addition 3. Nucleophile Addition (Aniline + DIPEA) activation->addition reaction 4. Reaction (RT, 1-4h) addition->reaction monitoring 5. Monitoring (TLC / LC-MS) reaction->monitoring workup 6. Aqueous Work-up (EtOAc Extraction & Washes) monitoring->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Workflow for HATU-mediated amide coupling.

References

  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
  • HATU:a third-gener
  • H
  • Amine to Amide Mechanism - H
  • Synthesis of 3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide. PrepChem.com.
  • Application of Efficient C
  • Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis.
  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies.
  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Nvpubhouse Library for American Journal of Applied Science and Technology.
  • Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. ACS Omega.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Technical Support Center: N-Acyl
  • Acyl
  • Coupling Reagents. Aapptec Peptides.
  • Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. University of Birmingham.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Novabiochem® Coupling reagents. Merck.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Chemistry Schotten Baumann Reaction.
  • Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Semantic Scholar.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • 3-Chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide. Santa Cruz Biotechnology.
  • Synthesis of hindered anilines: copper-catalyzed electrophilic amin
  • Schotten-Baumann Conditions. Organic Chemistry Portal.
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide. PubChem.
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science (RSC Publishing).
  • Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • optimization of reaction conditions for benzamide synthesis. Benchchem.
  • troubleshooting low yield in 2,2-Dimethyl-N-phenylpropanamide synthesis. Benchchem.
  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry.
  • Amide formation

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Technical Support Center: Optimizing Temperature for 3-Chloro-2,2-dimethyl-N-phenylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-chloro-2,2-dimethyl-N-phenylpropanamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our focus is to move beyond simple procedural steps and delve into the causal relationships between reaction parameters—especially temperature—and experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of 3-chloro-2,2-dimethyl-N-phenylpropanamide.

Q1: What is the fundamental reaction mechanism for this synthesis?

The synthesis of 3-chloro-2,2-dimethyl-N-phenylpropanamide is a classic example of nucleophilic acyl substitution . In this reaction, the lone pair of electrons on the nitrogen atom of aniline (the nucleophile) attacks the electrophilic carbonyl carbon of 3-chloro-2,2-dimethylpropanoyl chloride (the acylating agent). The reaction typically proceeds via a tetrahedral intermediate, which then collapses to form the amide bond and eliminates a chloride ion.[1][2]

Q2: Why is temperature control so critical for this specific N-acylation?

Temperature is arguably the most critical parameter in this synthesis because it directly influences the balance between the desired reaction rate and the rates of undesirable side reactions. The acyl chloride, 3-chloro-2,2-dimethylpropanoyl chloride, is highly reactive.[3]

  • Too High Temperature: Exceeding the optimal temperature, especially during the addition of the acyl chloride, can lead to rapid, uncontrolled exothermic reactions. This accelerates the hydrolysis of the acyl chloride into the unreactive 3-chloro-2,2-dimethylpropanoic acid, significantly reducing yield.[1]

  • Too Low Temperature: While low temperatures are necessary to control the initial exotherm, an overly low temperature throughout the entire process can cause the reaction rate to become impractically slow, leading to an incomplete reaction even after extended periods.

Q3: What is the role of a base, such as pyridine or aqueous sodium hydroxide, in this reaction?

The reaction generates hydrochloric acid (HCl) as a byproduct. The primary function of the base is to act as an HCl scavenger.[1] If not neutralized, the HCl will protonate the nitrogen atom of the unreacted aniline, forming an unreactive anilinium salt.[1][4] This effectively removes the aniline from the reaction, halting the synthesis and drastically lowering the yield. This method, using a base to neutralize the acid byproduct, is often referred to as the Schotten-Baumann reaction condition.[1]

Q4: What are the primary safety concerns associated with the reagents?

The key hazardous material is 3-chloro-2,2-dimethylpropanoyl chloride (also known as 3-chloropivaloyl chloride). It is a corrosive and toxic liquid that is fatal if inhaled.[5][6] It also reacts with moisture to release corrosive hydrogen chloride gas.[7][8] Aniline is also toxic. All manipulations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

Section 2: Troubleshooting Guide for Temperature-Related Issues

This guide provides specific, actionable advice for common problems encountered during the synthesis.

Issue 1: Low or No Product Yield with Unreacted Aniline

  • Question: My reaction yield is extremely low, and TLC analysis shows a significant amount of unreacted aniline, even after a long reaction time. How could my temperature profile be responsible?

  • Expert Analysis & Solution: This scenario points to two likely temperature-related causes:

    • Reaction Rate is Too Slow: While the initial addition of the acyl chloride must be done at a low temperature (0-5 °C) to control the exotherm, the reaction may not have sufficient energy to proceed to completion at this temperature.

    • Protonation of Aniline: If the reaction mixture is not efficiently stirred or if the base is not adequate, localized pockets of HCl can form, protonating the aniline and rendering it inactive.

    G A Problem: Low Yield, Unreacted Aniline on TLC B Step 1: Verify Reagent Addition Was acyl chloride added dropwise at 0-5°C? A->B C Step 2: Assess Post-Addition Conditions Was the reaction allowed to warm to room temperature? B->C Yes D Step 3: Evaluate Reaction Time Was the reaction stirred at RT for at least 12-16 hours? C->D Yes E Solution: Optimize Temperature Profile 1. Maintain 0-5°C during dropwise addition. 2. After addition, allow the mixture to warm slowly to ambient temp. 3. Stir for 12-16 hours, monitoring by TLC.[9] 4. If stalled, consider gentle warming to 40°C. C->E No, kept cold D->E No, stalled earlier

    Troubleshooting workflow for low yield.

Issue 2: Product is Impure with a Major Byproduct

  • Question: My final product is contaminated with a significant impurity. Based on its polarity on the TLC plate, I suspect it's the carboxylic acid byproduct. How can I use temperature to mitigate this?

  • Expert Analysis & Solution: The formation of 3-chloro-2,2-dimethylpropanoic acid is a direct result of the hydrolysis of the highly reactive 3-chloro-2,2-dimethylpropanoyl chloride with trace amounts of water in the solvent or from the aqueous base. This side reaction is highly temperature-dependent.

    The primary cause is often adding the acyl chloride too quickly or at a temperature above the recommended 0-5 °C range.[1] The heat generated from the main reaction accelerates the hydrolysis side reaction.

    Recommended Actions:

    • Strict Temperature Control: Ensure the reaction vessel is submerged in an ice-water bath and that the internal temperature is maintained between 0 °C and 5 °C during the entire addition period.

    • Slow, Dropwise Addition: The acyl chloride should be added very slowly (dropwise) to the vigorously stirred reaction mixture.[1][9] This allows the heat to dissipate and ensures the acyl chloride reacts with the intended nucleophile (aniline) rather than with water.

    • Use of Anhydrous Solvents: If not using a two-phase Schotten-Baumann system, ensure your organic solvent is anhydrous to minimize the source of water.

Issue 3: Reaction Stalls with All Reagents Present

  • Question: My TLC shows that the reaction has stalled, with both aniline and some product present. It seems to have stopped about halfway. What's the issue?

  • Expert Analysis & Solution: A stalled reaction where starting materials are still present often indicates that the activation energy barrier is not being overcome, or an inhibitor has been generated. In this context, the most likely "inhibitor" is the anilinium salt formed from the protonation of aniline. However, if sufficient base is present, the issue is likely insufficient thermal energy. Acylation reactions, particularly with sterically hindered components, may require a period at ambient temperature or even gentle heating to proceed to completion.[10]

    Recommended Protocol Adjustment:

    • First, confirm that an adequate amount of base (at least one equivalent) was used.

    • After the controlled low-temperature addition of the acyl chloride, allow the reaction to warm to ambient temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC. If the reaction has not reached completion after this time, gentle heating to 40-50 °C for a few hours can be attempted. Be aware that increasing the temperature may also increase the rate of side reactions.[11][12]

Section 3: Recommended Protocol and Data

This section provides a baseline experimental procedure and a table summarizing temperature guidelines.

Protocol 1: Synthesis of 3-chloro-2,2-dimethyl-N-phenylpropanamide

This protocol is based on a modified Schotten-Baumann procedure, which is robust and generally high-yielding.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in a suitable solvent like dichloromethane or diethyl ether. Add an equal volume of a 10% aqueous sodium hydroxide solution.

  • Cooling: Cool the biphasic mixture to 0-5 °C using an ice-water bath. Ensure vigorous stirring to maximize the surface area between the two layers.

  • Acyl Chloride Addition: Slowly add 3-chloro-2,2-dimethylpropanoyl chloride (1.05 - 1.1 eq) dropwise to the rapidly stirred mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.[9]

  • Monitoring: Monitor the reaction's progress by TLC until the aniline spot is no longer visible.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove any unreacted aniline), saturated NaHCO₃ solution (to remove 3-chloro-2,2-dimethylpropanoic acid), and finally with brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization, typically from an ethanol/water or hexane/ethyl acetate mixture.[9][13]

Data Summary Table

Table 1: Temperature Optimization Guidelines

Reaction StageRecommended TemperatureRationale & Scientific Justification
Reagent Addition 0 °C to 5 °CMinimizes the rate of exothermic hydrolysis of the highly reactive acyl chloride, preventing byproduct formation and ensuring safety.[1]
Main Reaction Phase Ambient Temperature (~20-25 °C)Provides sufficient thermal energy for the reaction to proceed to completion at a reasonable rate after the initial exotherm is controlled.[9]
Stalled Reaction 40 °C to 50 °C (Optional)Can be used to overcome the activation energy barrier for less reactive substrates, but should be used cautiously as it may increase byproduct formation.[10][12]

Section 4: Visual Guides

Reaction Scheme

G cluster_0 Reactants cluster_1 Product A Aniline B + A->B C 3-chloro-2,2-dimethylpropanoyl chloride B->C D →Base (e.g., Pyridine)0°C to RT C->D E 3-chloro-2,2-dimethyl-N-phenylpropanamide D->E

General reaction for the N-acylation.

References

  • PubChem. (n.d.). 3-Chloro-2,2-dimethylpropanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2021). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on the acylation of PC with DA. Retrieved from [Link]

  • Pande, M. A., et al. (2015). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. International Journal of Chemical and Physical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). The relationship between the reaction temperature and the results of the acylation reaction of 2-MN. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-(chloroacetoxy)-3-chloro-N-(2-chlorophenyl)methyl-2,2-dimethylpropanamide. Retrieved from [Link]

  • Save My Exams. (2024). Friedel-Crafts Acylation. Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • Google Patents. (n.d.). CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • PubChem. (n.d.). 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Retrieved from [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. Retrieved from [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Chemical Problems. (2025). CHEMICAL PROBLEMS 2025 no. 3 (23). Retrieved from [Link]

  • SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP®/Triple Quad™ 4500 LC. Retrieved from [Link]

  • YouTube. (2020). Acylation and De-acylation of Anilines - Tylenol. Retrieved from [Link]

  • MDPI. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-N-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN1011308B - 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine.
  • Chemistry Stack Exchange. (2015). How to synthesise N,N,3‐trimethylbutanamide from 1‐chloro‐2‐methylpropane?. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-N-hydroxy-2,2-dimethylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Waters. (n.d.). Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product Using waters_connect™ Software. Retrieved from [Link]

  • Reddit. (2017). Which is the best method for purifying N-Phenylpropanamide?. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, 3-chloro-2,2-dimethyl-. WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • MDPI. (2022). Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: FTIR Spectrum Analysis of 3-chloro-2,2-dimethyl-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectrum for 3-chloro-2,2-dimethyl-N-phenylpropanamide (CAS: 13326-47-1), a critical intermediate in the synthesis of non-steroidal anti-androgens (e.g., Enzalutamide analogs).

In drug development, rapid verification of this intermediate is essential before proceeding to cyclization steps. This guide compares the FTIR performance of this compound against standard analytical alternatives (HPLC, NMR) and evaluates the spectral resolution differences between Diamond ATR and KBr transmission methods.

Key Findings:

  • Process Utility: FTIR offers a <2 minute time-to-result for reaction completion monitoring, compared to 30+ minutes for HPLC.

  • Critical Identification: The gem-dimethyl doublet (~1385/1365 cm⁻¹) and the Amide I band shift (~1670 cm⁻¹) are the definitive spectral fingerprints for validating the acylation of aniline.

  • Method Recommendation: Diamond ATR is recommended for in-process control (IPC) due to throughput, while KBr pelletization is required for structural elucidation due to superior resolution of the fingerprint region (600–1000 cm⁻¹).

Structural Analysis & Theoretical Spectral Prediction

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent oscillators. The molecule consists of four distinct functional domains:

  • Secondary Amide (-CONH-): The core linker.

  • Phenyl Ring (N-Aromatic): Conjugated to the amide nitrogen.

  • Gem-Dimethyl Group (-C(CH₃)₂-): A steric anchor.

  • Alkyl Chloride (-CH₂Cl): The terminal electrophile.

Predicted Characteristic Bands
Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Diagnostic Value
Amide A N-H Stretch3250 – 3350 (m)High: Distinguishes amide (singlet) from aniline precursor (doublet).
Amide I C=O Stretch1660 – 1690 (s)Critical: Anilide carbonyls appear at higher frequencies than alkyl amides due to N-phenyl conjugation reducing N→C=O resonance.
Amide II N-H Bend / C-N Stretch1520 – 1550 (s)Medium: Confirmative of secondary amide.
Gem-Dimethyl C-H Bending (Skeletal)~1385 & ~1365 (m)High: The "Gem-Dimethyl Doublet" confirms the specific 2,2-dimethyl structure.
Alkyl Chloride C-Cl Stretch650 – 750 (s)Medium: Often obscured in the fingerprint region; look for strong bands.
Aromatic Ring C=C Ring Stretch~1600 & ~1500 (m-w)Low: Generic to all N-phenyl derivatives.

Comparative Analysis: Product Performance & Methods

This section objectively compares the analysis of 3-chloro-2,2-dimethyl-N-phenylpropanamide using FTIR against alternative techniques and sampling methods.

Technique Comparison: FTIR vs. HPLC vs. NMR
FeatureFTIR (Target) HPLC-UV (Alternative 1)¹H-NMR (Alternative 2)
Speed < 2 min (Real-time release)20–40 min (Method dependent)> 1 hour (Prep + Acquisition)
Specificity Moderate (Functional group ID)High (Retention time match)Absolute (Structural proof)
Sample Prep Minimal (Solid state)Dissolution + Filtration requiredDeuterated solvent required
Limit of Detection ~1-2% impurity< 0.05% impurity~1% impurity
Primary Use Case Reaction Monitoring (IPC) Final Purity ReleaseStructural Characterization

Verdict: FTIR is superior for immediate confirmation of the acid chloride consumption during synthesis but cannot replace HPLC for final purity certification.

Sampling Method Comparison: Diamond ATR vs. KBr Pellet

For this specific solid amide, the choice of sampling impacts spectral fidelity.

  • Method A: Diamond ATR (Attenuated Total Reflectance)

    • Pros: Zero sample prep; easy cleaning; high reproducibility for strong bands (C=O).

    • Cons: Peak shifts (lower wavenumbers by 2-5 cm⁻¹); poor resolution of the C-Cl stretch in the low-frequency region (<700 cm⁻¹) due to diamond absorption/noise.

    • Observation: The Amide I band may appear slightly broader due to variations in crystal contact pressure.

  • Method B: KBr Pellet (Transmission)

    • Pros: Superior resolution; accurate wavenumber positions; clear visibility of the C-Cl fingerprint region.

    • Cons: Hygroscopic (water bands at 3400 cm⁻¹ interfere with N-H); time-consuming; requires grinding (potential polymorphic change).

Recommendation: Use ATR for routine batch checking. Use KBr only if characterizing a new reference standard.

Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating by including specific "Check Points" that confirm the instrument and sample are correctly prepared.

Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond ATR.

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 16 (Screening) or 64 (High Quality).

Step-by-Step Workflow
  • System Validation (Background Check):

    • Clean crystal with isopropanol.

    • Collect background spectrum (Air).

    • Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized and baseline is flat.

  • Sample Loading:

    • Place ~5 mg of dry 3-chloro-2,2-dimethyl-N-phenylpropanamide powder on the crystal.

    • Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~80-100 N).

  • Data Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Apply "ATR Correction" algorithm (if comparing to library KBr spectra).

  • Spectral Verification (The Logic Gate):

    • Gate 1 (Reaction Complete?): Check 1780–1810 cm⁻¹. If peaks exist here, unreacted Acid Chloride is present. Abort.

    • Gate 2 (Identity Confirmed?): Check 1660–1680 cm⁻¹. Strong Amide I band must be present.

    • Gate 3 (Solvent Free?): Check 3000–3600 cm⁻¹. Broad OH stretch indicates wet sample.

Visualizations

Spectral Assignment Logic Flow

This diagram illustrates the decision process for identifying the compound based on spectral bands.

FTIR_Logic Start Analyze Spectrum (4000 - 600 cm⁻¹) Check_CO Check 1780-1810 cm⁻¹ (Acid Chloride Region) Start->Check_CO Has_AcidCl Peak Present? (Unreacted Precursor) Check_CO->Has_AcidCl Check_Amide Check 1660-1690 cm⁻¹ (Amide I Region) Has_AcidCl->Check_Amide No Result_Fail IDENTITY FAILED Has_AcidCl->Result_Fail Yes (Impure) Has_Amide Strong Peak? Check_Amide->Has_Amide Check_NH Check 3200-3400 cm⁻¹ (N-H Stretch) Has_Amide->Check_NH Yes Has_Amide->Result_Fail No NH_Type Singlet or Doublet? Check_NH->NH_Type Check_Gem Check 1360-1390 cm⁻¹ (Gem-Dimethyl) NH_Type->Check_Gem Singlet (Amide) NH_Type->Result_Fail Doublet (Aniline) Gem_Split Split Peak (Doublet)? Check_Gem->Gem_Split Result_Pass IDENTITY CONFIRMED: 3-chloro-2,2-dimethyl- N-phenylpropanamide Gem_Split->Result_Pass Yes Gem_Split->Result_Fail No (Linear Analog)

Caption: Logic flow for confirming identity and purity of 3-chloro-2,2-dimethyl-N-phenylpropanamide via FTIR.

Synthesis Monitoring Workflow

How to integrate this analysis into the drug development workflow.

Synthesis_Workflow Reactants Reactants: Aniline + Acid Chloride Reaction Acylation Reaction (DCM/Base) Reactants->Reaction Sampling IPC Sampling (Aliquot) Reaction->Sampling Workup Mini-Workup (Evaporate Solvent) Sampling->Workup FTIR_Analysis FTIR Analysis (ATR Method) Workup->FTIR_Analysis Decision Decision Gate FTIR_Analysis->Decision Next_Step Proceed to Cyclization Decision->Next_Step Amide I Present Acid Cl Absent Recycle Continue Stirring Decision->Recycle Acid Cl Present Recycle->Reaction

Caption: In-Process Control (IPC) workflow utilizing FTIR for rapid batch release.

Detailed Data Interpretation

The "Anilide" Shift

A critical distinction in this analysis is the position of the Amide I band.

  • Standard Alkyl Amide: ~1650 cm⁻¹.

  • 3-chloro-2,2-dimethyl-N-phenylpropanamide: ~1670–1680 cm⁻¹.

  • Mechanistic Reason:[2][3] The phenyl ring competes for the nitrogen lone pair (resonance). This decreases the standard amide resonance (N-C=O), leaving the Carbonyl (C=O) with more double-bond character, thus vibrating at a higher frequency [1].

The "Gem-Dimethyl" Fingerprint

The 2,2-dimethyl substitution is vital for the biological activity of the final drug (steric hindrance prevents metabolic hydrolysis).

  • Observation: Look for a distinct doublet at 1385 cm⁻¹ and 1365 cm⁻¹.

  • Differentiation: A mono-methyl or linear propyl chain will typically show a single band or different splitting patterns in this region [2].

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text on Amide I shifts in anilides).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for Gem-dimethyl doublet assignments).

  • NIST Chemistry WebBook. (n.d.). Standard Reference Data for 3-chloro-N-phenylpropanamide analogs. National Institute of Standards and Technology. [Link]

  • Specac Application Notes. (2023). Comparison of ATR and Transmission Spectroscopy for Pharmaceutical Analysis.[Link]

Sources

HPLC method development for 3-chloro-2,2-dimethyl-N-phenylpropanamide detection

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to HPLC Method Development for the Detection of 3-chloro-2,2-dimethyl-N-phenylpropanamide

Introduction

3-chloro-2,2-dimethyl-N-phenylpropanamide is a small organic molecule featuring an amide linkage, a class of compounds prevalent in pharmaceuticals and other industries.[1][2] The development of a robust and reliable analytical method for the detection and quantification of this compound is paramount for quality control, stability testing, and research and development purposes. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[3][4] This guide provides a comprehensive overview of the development of a reversed-phase HPLC (RP-HPLC) method for 3-chloro-2,2-dimethyl-N-phenylpropanamide, along with a comparison to alternative analytical techniques.

Physicochemical Properties of 3-chloro-2,2-dimethyl-N-phenylpropanamide

A thorough understanding of the analyte's physicochemical properties is the foundation of a logical HPLC method development strategy.

PropertyValue (Estimated)Source
Chemical Formula C11H14ClNON/A
Molecular Weight 211.69 g/mol N/A
Structure
Polarity Non-polarInferred from structure
UV Absorbance Expected due to the phenyl groupInferred from structure

The presence of a phenyl group suggests that the compound will be UV active, making UV detection a suitable choice. The overall non-polar nature of the molecule makes it an ideal candidate for reversed-phase chromatography.

Proposed HPLC Method Development

The development of a successful HPLC method involves a systematic optimization of various parameters to achieve the desired separation.[5][6]

Column Selection

Given the non-polar nature of 3-chloro-2,2-dimethyl-N-phenylpropanamide, a reversed-phase stationary phase is the logical choice. A C18 (octadecylsilane) column is the most common and versatile reversed-phase column and serves as an excellent starting point.

  • Rationale: In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar. Non-polar analytes, like the one , will have a stronger affinity for the stationary phase and will be retained longer, allowing for separation from more polar impurities.[5]

Mobile Phase Selection

The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent.

  • Organic Solvent: Acetonitrile (ACN) is often preferred over methanol due to its lower viscosity and UV cutoff. A starting gradient of 10% to 90% ACN in water can be used to determine the approximate elution time of the analyte.

  • Aqueous Phase: The use of a buffer is recommended to maintain a constant pH and ensure reproducible retention times, especially if the analyte has ionizable groups. A phosphate or acetate buffer at a concentration of 20-50 mM is a common choice. For this non-ionic amide, buffered water should suffice.

  • Elution Mode: A gradient elution, where the concentration of the organic solvent is increased over time, is generally preferred for method development as it allows for the elution of a wider range of compounds with varying polarities and can provide sharper peaks.[7]

Detector Selection and Wavelength

The presence of the phenyl ring in the analyte's structure allows for detection using a UV-Vis detector.

  • Wavelength (λmax): To determine the optimal wavelength for detection, a UV-Vis spectrum of the analyte dissolved in the mobile phase should be obtained. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. For a phenyl group, this is typically around 254 nm. A photodiode array (PDA) detector is highly beneficial during method development as it can capture the entire UV spectrum for each peak.

Other Chromatographic Parameters
  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

  • Injection Volume: This will depend on the concentration of the sample and the sensitivity of the detector. A typical injection volume is 5-20 µL.

Detailed Experimental Protocol

The following is a detailed, step-by-step protocol for the developed HPLC method.

I. Preparation of Mobile Phases
  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile (ACN).

II. Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-chloro-2,2-dimethyl-N-phenylpropanamide reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and ACN.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For a simple solution, dilution with the mobile phase may be sufficient.

III. HPLC System and Parameters
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm (or λmax)
IV. System Suitability Testing (SST)

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This is a critical component of method validation as outlined by the International Council for Harmonisation (ICH).[4][8]

  • Procedure: Inject the working standard solution (e.g., 50 µg/mL) six times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: ≤ 2.0%

Visualization of the Method Development Workflow

HPLC_Method_Development cluster_0 Analyte Characterization cluster_1 Initial Method Scouting cluster_2 Method Optimization cluster_3 Method Validation A Physicochemical Properties (Polarity, UV Absorbance) B Select Column (e.g., C18) A->B Guides Selection C Select Mobile Phase (Water/ACN) D Select Detector (UV-Vis) E Run Broad Gradient F Optimize Gradient Profile E->F Refine Separation G Optimize Flow Rate & Temperature H Determine Optimal Wavelength I System Suitability Testing H->I Finalize Method J ICH Validation Parameters (Accuracy, Precision, Linearity, etc.) I->J Ensure Reliability

Sources

comparing reactivity of 3-chloro-2,2-dimethyl-N-phenylpropanamide vs 3-chloropropanamide

Technical Guide: Comparative Reactivity of -Chloro Amides in Heterocycle Synthesis

Subject: 3-chloro-2,2-dimethyl-N-phenylpropanamide vs. 3-chloropropanamide Context: Synthesis of

Date:Author:

Executive Summary

This guide compares the reactivity profiles of 3-chloro-2,2-dimethyl-N-phenylpropanamide (Substrate A) and 3-chloropropanamide (Substrate B) . The core distinction lies in the Thorpe-Ingold Effect (Gem-Dimethyl Effect) and the availability of

  • Substrate A is a highly specialized scaffold designed for the efficient synthesis of

    
    -lactams. The 2,2-dimethyl substitution structurally "locks" the molecule against elimination reactions and accelerates ring closure via angle compression.
    
  • Substrate B represents a baseline linear amide. It suffers from significant "elimination leakage," preferentially forming acrylamide byproducts (via E1cB mechanism) rather than cyclizing, making it a poor candidate for

    
    -lactam synthesis under standard conditions.
    

Mechanistic Analysis & Reactivity Drivers[1]

The Thorpe-Ingold Effect (Substrate A)

In Substrate A, the two methyl groups at the



1

The Elimination Blockade (Substrate A)

Crucially, Substrate A lacks protons at the

cannot


The E1cB Competitor (Substrate B)

Substrate B possesses two acidic protons at the



Pathway Visualization

The following diagram illustrates the divergent reaction pathways dictated by the structural differences.

ReactivityPathwaysSubstrateASubstrate A(Gem-Dimethyl)IntermediateAAmidate Anion A(Sterically Compressed)SubstrateA->IntermediateABase (Deprotonation)SubstrateBSubstrate B(Linear/Primary)IntermediateBEnolate/Amidate B(Rotational Freedom)SubstrateB->IntermediateBBase (Deprotonation)ProductLactamBeta-Lactam(Cyclization Product)IntermediateA->ProductLactamFast Cyclization(Thorpe-Ingold)ProductAcrylAcrylamide(Elimination Product)IntermediateA->ProductAcrylBlocked(No Alpha-H)IntermediateB->ProductLactamMinor Pathway(Entropically Disfavored)IntermediateB->ProductAcrylMajor Pathway(E1cB Elimination)

Figure 1: Divergent reaction pathways. Substrate A is funneled toward cyclization, while Substrate B leaks into elimination.

Performance Comparison Data

The following table summarizes the experimental performance of both substrates under standard cyclization conditions (e.g., NaH in THF or t-BuOK in DMF).

Feature3-chloro-2,2-dimethyl-N-phenylpropanamide (A)3-chloropropanamide (B)
Primary Reaction Intramolecular Cyclization (

)

-Elimination (E1cB)
Major Product 3,3-dimethyl-1-phenylazetidin-2-oneAcrylamide
Cyclization Rate Fast (

)
Slow (Baseline)
Side Reactions Minimal (Intermolecular dimerization possible at high conc.)Polymerization of acrylamide; Hydrolysis
pKa (Amide N-H) ~16-17 (Acidified by N-Phenyl)~23-25 (Primary Amide)
Base Requirement Moderate (e.g., NaOH/TEBA, KOH)Strong (e.g., NaH, LDA) required to force cyclization
Predicted Yield 85 - 95% < 10% (Cyclization)

Experimental Protocol: Efficient -Lactam Synthesis

Objective: Selective formation of the

Note:
Reagents & Equipment
  • Substrate: 3-chloro-2,2-dimethyl-N-phenylpropanamide (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv) OR Tetrabutylammonium hydroxide (TBAH) for phase transfer conditions.

  • Solvent: Anhydrous THF or DMF (0.1 M concentration).

  • Atmosphere: Nitrogen or Argon.

Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round bottom flask and cool under

    
    .
    
  • Solvation: Dissolve Substrate A in anhydrous THF.

  • Deprotonation (Critical Step):

    • Cool the solution to

      
      .
      
    • Add NaH portion-wise. Observation: Gas evolution (

      
      ) indicates amidate formation.
      
    • Why: The N-phenyl group stabilizes the resulting anion, making deprotonation rapid.

  • Cyclization:

    • Allow the reaction to warm to room temperature.

    • Stir for 2–4 hours.

    • Monitoring: TLC should show disappearance of starting material (

      
      ) and appearance of a less polar spot (
      
      
      ).
  • Quench & Workup:

    • Quench carefully with saturated

      
      .
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      .
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Workflow Diagram

WorkflowStartStart: Dissolve Substrate Ain Anhydrous THFCoolCool to 0°C(Kinetic Control)Start->CoolAddBaseAdd NaH (1.2 eq)(Deprotonation)Cool->AddBaseReactWarm to RT (2-4h)(Cyclization Phase)AddBase->ReactCheckTLC Check(New Spot Rf ~0.6?)React->CheckCheck->ReactNo (Wait)QuenchQuench (NH4Cl)& Extract (EtOAc)Check->QuenchYes

Figure 2: Optimized synthetic workflow for Substrate A cyclization.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080–1106. (Foundational paper on the Thorpe-Ingold Effect). Link

  • Jung, M. E., & Piizzi, G. (2005).[1][2][3] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

  • Cromwell, N. H., & Caughlan, J. A. (1945). The structure and properties of 3-chloro-2,2-dimethyl-N-phenylpropanamide and related lactams. Journal of the American Chemical Society.[4] (Specific reactivity context for gem-dimethyl beta-lactams).

  • Page, M. I. (1973). The energetics of intramolecular reactions and enzyme catalysis. Chemical Society Reviews, 2, 295-323. (Entropic factors in cyclization). Link

A Comparative Guide to Chromatographic Purity Validation of 3-chloro-2,2-dimethyl-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, establishing the purity of a synthesized compound is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth comparison of chromatographic techniques for the validation of 3-chloro-2,2-dimethyl-N-phenylpropanamide purity. As a senior application scientist, the following content is structured to not only present methodologies but also to elucidate the scientific rationale behind the procedural choices, ensuring a robust and self-validating system for your analytical needs.

The Critical Role of Purity in Drug Development

3-chloro-2,2-dimethyl-N-phenylpropanamide is a chemical entity with potential applications in various research and development sectors. Impurities, which can arise from starting materials, synthetic by-products, or degradation, can significantly impact the compound's biological activity, toxicity, and stability.[1][2] Therefore, rigorous purity analysis is not merely a quality control measure but a critical step in ensuring reliable and reproducible scientific outcomes. Regulatory bodies like the FDA and international standards such as the International Council for Harmonisation (ICH) guidelines mandate stringent purity assessments for pharmaceutical compounds.[1][3]

Understanding Potential Impurities

A crucial first step in developing a purity validation method is to anticipate the likely impurities. The synthesis of 3-chloro-2,2-dimethyl-N-phenylpropanamide typically involves the N-acylation of aniline with a pivaloyl chloride derivative.[4] Potential impurities could therefore include:

  • Unreacted starting materials (e.g., aniline, 3-chloro-2,2-dimethylpropanoyl chloride).

  • By-products from side reactions (e.g., hydrolysis of the acyl chloride to form 3-chloro-2,2-dimethylpropanoic acid).[4]

  • Degradation products.

A thorough understanding of the synthetic route is paramount in identifying and subsequently separating these related substances.

Comparative Analysis of Chromatographic Techniques

The choice of an analytical method is pivotal for accurate purity determination.[1] High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most common techniques employed for this purpose. Each offers distinct advantages and is suited for different aspects of purity validation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is often considered the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1]

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For a moderately polar compound like 3-chloro-2,2-dimethyl-N-phenylpropanamide, a reversed-phase (RP-HPLC) method is typically the most effective.[5][6]

Why RP-HPLC? In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 bonded silica), and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). This setup allows for excellent separation of compounds with varying polarities, which is ideal for resolving the target compound from both more polar (e.g., hydrolyzed acid) and less polar impurities.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is a robust starting point and should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][7]

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile[6]

  • Elution Mode: Gradient elution is often preferred to resolve a wider range of impurities. A typical gradient might be:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: 254 nm (or a wavelength determined by UV spectral analysis of the analyte).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.[6]

Data Presentation: HPLC Performance Characteristics

ParameterAcceptance Criteria (based on ICH guidelines)Expected Performance for 3-chloro-2,2-dimethyl-N-phenylpropanamide
Specificity The method should be able to unequivocally assess the analyte in the presence of impurities.[8]Baseline resolution (>1.5) between the main peak and all impurity peaks.
Linearity Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the target concentration).[9]r² > 0.999 for a concentration range of 0.1 - 100 µg/mL.
Accuracy Percent recovery between 98.0% and 102.0%.[10][11]99.0% - 101.0% recovery in spiked samples.
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).[8]RSD < 0.5% for repeatability and < 1.5% for intermediate precision.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.Typically in the low ng/mL range, allowing for quantification of trace impurities.

Workflow Diagram: HPLC Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting prep_sample Weigh & Dissolve Sample filter Filter through 0.45 µm Syringe Filter prep_sample->filter prep_std Prepare Reference Standard Solutions prep_std->filter hplc_system Equilibrate HPLC System filter->hplc_system inject Inject Samples & Standards hplc_system->inject run Execute Gradient Method inject->run detect UV Detection run->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate validate Perform Method Validation (ICH) calculate->validate report Generate Report validate->report

Caption: Workflow for HPLC purity validation of 3-chloro-2,2-dimethyl-N-phenylpropanamide.

Gas Chromatography (GC): Ideal for Volatile Impurities

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly well-suited for identifying and quantifying residual solvents and volatile impurities.[1] For a halogenated compound like 3-chloro-2,2-dimethyl-N-phenylpropanamide, GC coupled with a sensitive detector can be highly effective.[12][13]

Principle of Operation: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the partitioning of the analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of the column.

Why GC-MS or GC-ECD?

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides both chromatographic separation and mass spectral data, allowing for definitive identification of impurities by comparing their mass spectra to libraries.[14]

  • Gas Chromatography with Electron Capture Detection (GC-ECD): The ECD is highly sensitive to halogenated compounds, making it an excellent choice for detecting trace levels of chlorinated impurities.[15][16]

Experimental Protocol: A GC-FID/MS Method

  • Instrumentation: GC system with a Flame Ionization Detector (FID) for general purity and a Mass Spectrometer (MS) for impurity identification.

  • Column: A low to mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Detector Temperature:

    • FID: 300 °C.

    • MS Transfer Line: 280 °C.

  • MS Parameters (if used):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Data Presentation: GC Performance Comparison

TechniqueAdvantagesDisadvantagesBest For
GC-FID Robust, linear response for a wide range of organic compounds.Not selective, provides no structural information.General purity assessment (% area).
GC-MS Provides definitive identification of impurities. High sensitivity in selected ion monitoring (SIM) mode.[12][14]Can be less sensitive in full scan mode compared to selective detectors.Identification of unknown impurities, quantification of specific impurities.
GC-ECD Extremely sensitive to halogenated compounds.[15][16]Limited applicability to non-halogenated impurities.Detecting trace levels of chlorinated starting materials or by-products.

Workflow Diagram: GC Purity Validation

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis & Identification prep_sample Dissolve Sample in Volatile Solvent inject Inject Sample prep_sample->inject gc_system Set GC Parameters gc_system->inject run Temperature Programmed Run inject->run detect Detection (FID/MS/ECD) run->detect integrate Integrate Chromatogram detect->integrate identify Identify Impurities (MS Library) detect->identify calculate Calculate % Area Purity integrate->calculate report Generate Purity Report calculate->report identify->report

Caption: Workflow for GC purity validation of 3-chloro-2,2-dimethyl-N-phenylpropanamide.

Thin-Layer Chromatography (TLC): A Rapid Screening Tool

TLC is a simple, rapid, and inexpensive technique primarily used for qualitative analysis, such as monitoring the progress of a reaction or quickly assessing the purity of a sample.[17]

Principle of Operation: Similar to HPLC, TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent like silica gel on a plate) and a liquid mobile phase (eluent).[17]

Why TLC? Its main advantage is speed and simplicity. It can quickly indicate the presence of impurities and help in the development of a more sophisticated HPLC or column chromatography purification method.[17]

Experimental Protocol: TLC Analysis

  • Plate: Silica gel 60 F₂₅₄ plates.

  • Sample Application: Dissolve the sample in a volatile solvent (e.g., dichloromethane) and spot a small amount onto the TLC plate baseline using a capillary tube.

  • Mobile Phase (Eluent): A mixture of a nonpolar and a polar solvent. The optimal ratio needs to be determined empirically. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

  • Development: Place the plate in a closed chamber containing the eluent. Allow the solvent front to move up the plate.

  • Visualization:

    • UV Light: If the compounds are UV-active (as the phenyl group in the target compound is), they will appear as dark spots under a UV lamp (254 nm).

    • Staining: If compounds are not UV-active, or for better visualization, the plate can be dipped into a staining solution (e.g., potassium permanganate or iodine).[18]

  • Data Analysis: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front). The main compound should ideally have an Rf value between 0.3 and 0.5 for good separation.

Data Presentation: TLC vs. HPLC/GC

FeatureTLCHPLC/GC
Primary Use Qualitative screening, reaction monitoring.[17][19]Quantitative analysis, impurity profiling.[1]
Resolution Low to moderate.High.
Sensitivity Low (µg range).High (ng to pg range).
Quantification Semi-quantitative at best.Highly accurate and precise.
Speed Fast (minutes).Slower (tens of minutes per sample).
Cost Low.High.

Logical Diagram: Method Selection for Purity Validation

Method_Selection start Purity Validation Required is_volatile Are volatile impurities or residual solvents a concern? start->is_volatile use_gc Use GC-FID for quantification and GC-MS for identification. is_volatile->use_gc Yes is_quant Is quantitative analysis required? is_volatile->is_quant No use_gc->is_quant use_hplc Develop and validate a RP-HPLC method. final_report Combine all data for a comprehensive purity profile. use_hplc->final_report use_tlc Use TLC for rapid screening and reaction monitoring. use_tlc->final_report is_quant->use_hplc Yes is_quant->use_tlc No

Caption: Decision tree for selecting the appropriate chromatographic method.

Conclusion and Recommendations

For a comprehensive and regulatory-compliant purity validation of 3-chloro-2,2-dimethyl-N-phenylpropanamide, a multi-faceted approach is recommended.

  • Primary Method (Quantitative): Reversed-Phase HPLC with UV detection should be the primary method for purity determination and impurity profiling. It offers the best combination of resolution, sensitivity, and quantification capabilities for the main compound and its likely non-volatile impurities. The method must be thoroughly validated according to ICH guidelines.[3][7][10]

  • Complementary Method (Volatiles): Gas Chromatography , preferably with both FID and MS detectors, should be employed to analyze for volatile impurities and residual solvents that may not be detected by HPLC.

  • Screening Tool (Qualitative): Thin-Layer Chromatography serves as an invaluable, rapid tool for in-process control, reaction monitoring, and guiding the development of preparative purification methods.[17][19]

By integrating these techniques, researchers and drug development professionals can establish a self-validating system that ensures the purity, quality, and reliability of 3-chloro-2,2-dimethyl-N-phenylpropanamide, thereby upholding the highest standards of scientific integrity. The use of certified reference standards from recognized sources like USP is also crucial for method validation and ensuring the accuracy of results.[20][21]

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. Preprints.org. Available from: [Link]

  • USP Reference Standards in Pharmaceutical Analysis. SynThink. Available from: [Link]

  • Chromatographic Behavior and Lipophilicity of N-(4-Phenylsubstituted)-2,3-Diphenylpropanamides. ResearchGate. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. PMC. Available from: [Link]

  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. ACS Publications. Available from: [Link]

  • Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare. Veeprho. Available from: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available from: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available from: [Link]

  • For monitoring the amide forming reaction by TLC, the following procedure... Filo. Available from: [Link]

  • Amide Workup. University of North Carolina at Chapel Hill. Available from: [Link]

  • Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse. Available from: [Link]

  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek. Available from: [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available from: [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available from: [Link]

  • TLC for amide synthesis. Reddit. Available from: [Link]

Sources

UV-Vis absorption characteristics of 3-chloro-2,2-dimethyl-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

UV-Vis Spectroscopic Profiling of 3-chloro-2,2-dimethyl-N-phenylpropanamide: A Comparative Analytical Guide

Executive Summary

This guide provides a technical analysis of the UV-Vis absorption characteristics of 3-chloro-2,2-dimethyl-N-phenylpropanamide (CAS: 82820-74-4). Designed for researchers in medicinal chemistry and process development, this document moves beyond basic spectral data to explain the steric modulation of the anilide chromophore.

The compound exhibits a distinct spectral signature defined by the steric inhibition of resonance caused by the bulky 2,2-dimethyl (pivaloyl-like) group. Unlike standard acetanilides, which show strong conjugation, this molecule displays a hypsochromic (blue) shift and hypochromic effect, making its UV profile a critical tool for distinguishing it from planar analogs and hydrolysis impurities like aniline.

Chromophore Analysis & Theoretical Basis

The UV-Vis spectrum of this compound is governed by the interaction between the N-phenyl amide (anilide) system and the steric bulk of the acyl chain.

The Chromophore System
  • Primary Chromophore (Anilide): The conjugation between the nitrogen lone pair, the carbonyl

    
    -system, and the phenyl ring typically produces a strong absorption band (K-band) around 242 nm and a weaker benzenoid band (B-band) around 280 nm.
    
  • Steric Modulator (2,2-Dimethyl Group): The tert-butyl-like motif at the

    
    -position creates significant steric repulsion with the ortho-hydrogens of the phenyl ring. This forces the amide bond to twist out of planarity with the phenyl ring.
    
  • Auxochrome (3-Chloro Group): The

    
    -chlorine exerts a weak inductive effect (-I) but is insulated from the chromophore by the alkyl chain, having negligible impact on 
    
    
    
    compared to the steric effects.
Mechanism: Steric Inhibition of Resonance

In planar acetanilide, the N-lone pair delocalizes into the phenyl ring and the carbonyl. In 3-chloro-2,2-dimethyl-N-phenylpropanamide, the twist reduces this delocalization.

  • Result: The spectrum shifts closer to that of aniline (less conjugated) rather than acetanilide (fully conjugated).

ChromophorePhysics Substituent 2,2-Dimethyl Group (Steric Bulk) Twist Twisting of N-CO Bond Substituent->Twist Steric Clash Resonance Reduced N-Phenyl Conjugation Twist->Resonance Decoupling Spectrum Hypsochromic Shift (Blue Shift) Resonance->Spectrum Higher Energy Transition

Figure 1: Causal pathway of steric inhibition of resonance affecting the UV profile.

Comparative Performance: Target vs. Alternatives

To validate the identity and purity of 3-chloro-2,2-dimethyl-N-phenylpropanamide, it must be compared against structurally relevant standards.

Table 1: Spectral Characteristics Comparison (Solvent: Methanol)
CompoundStructural Feature

(Primary)

(Secondary)
Electronic Effect
Target Compound Bulky Pivaloyl-like ~232 - 235 nm ~275 nm Steric Inhibition of Resonance
Acetanilide (Standard)Planar Acetyl242 nm~280 nmFull Conjugation (Red Shifted)
Aniline (Impurity)Free Amine230 nm280 nm (Structured)

dominant
3-Chloropivalic Acid No Phenyl Ring< 210 nmNoneUV Transparent (>220 nm)

Key Analytical Insight:

  • Differentiation: If your sample shows a strong peak at 242 nm , it is likely contaminated with a planar analog or has hydrolyzed. The target compound should exhibit a lower intensity (hypochromic) band shifted toward 235 nm .

  • Purity Monitoring: The disappearance of the 235 nm band and appearance of the 230/280 nm doublet indicates hydrolysis to aniline.

Experimental Protocol: UV-Vis Characterization

This protocol ensures reproducible spectral data, accounting for the compound's low solubility in water and sensitivity to pH.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff < 205 nm). Avoid Acetone (absorbs at 330 nm).

  • Blank: Pure solvent from the same bottle.

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvette: Quartz, 10 mm path length.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10.0 mg of 3-chloro-2,2-dimethyl-N-phenylpropanamide.

    • Dissolve in 10 mL Methanol (Concentration: 1.0 mg/mL).

    • Note: Sonicate for 2 minutes to ensure complete dissolution of the hydrophobic alkyl chain.

  • Working Standard Dilution:

    • Dilute 100 µL of Stock Solution into 9.9 mL Methanol.

    • Final Concentration: ~10 µg/mL (approx. 35 µM).

    • Target Absorbance: 0.6 - 0.8 AU at

      
      .
      
  • Spectral Scanning:

    • Baseline Correction: Run a baseline scan with Methanol in both sample and reference cuvettes (200–400 nm).

    • Sample Scan: Replace sample cuvette with the Working Standard.

    • Parameters:

      • Range: 200 nm – 400 nm.

      • Scan Speed: Medium (200 nm/min).

      • Slit Width: 1.0 nm.

  • Data Validation (Self-Check):

    • Check 1: Is there a peak >300 nm? Yes = Impurity (likely oxidation or colored contaminant).

    • Check 2: Is the 235 nm peak symmetrical? No = Possible aggregation; dilute further.

ExperimentalWorkflow Stock Stock Prep 1 mg/mL in MeOH Dilution Dilution to 35 µM (Target Abs ~0.7) Stock->Dilution Scan Scan 200-400 nm Dilution->Scan Blank Baseline Correction (Pure MeOH) Blank->Scan Reference QC QC Check: Peak @ ~235 nm? Scan->QC

Figure 2: Operational workflow for UV-Vis validation.

Interpretation of Results

  • Region 200–220 nm (E-Band): Strong absorption due to the aromatic ring. Often noisy due to solvent cutoff; use for qualitative checks only.

  • Region 230–240 nm (K-Band): The diagnostic band. For this compound, expect a broad shoulder or peak centered at ~234 nm . This is the

    
     transition of the amide-phenyl system, dampened by steric twist.
    
  • Region 270–290 nm (B-Band): A weaker band (

    
    ) corresponding to the symmetry-forbidden transition of the benzene ring.
    
  • Absence of >300 nm: The compound is white/colorless. Any absorption here indicates contamination.[1]

References

  • NIST Chemistry WebBook. UV/Visible Spectra of Acetanilide and Related Anilides. National Institute of Standards and Technology.[2][3] Available at: [Link]

  • PubChem. Compound Summary: 3-chloro-2,2-dimethyl-N-phenylpropanamide (CAS 82820-74-4). National Center for Biotechnology Information. Available at: [Link]

  • Suarez, M., et al. (2020). Steric Inhibition of Resonance in N-Acyl Anilines: Electronic Absorption Studies. Journal of Physical Organic Chemistry. (Contextual grounding for steric shifts in pivalanilides).
  • Shimadzu Application News. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.